molecular formula C11H16ClN3 B094919 3-Chloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 16154-72-6

3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B094919
CAS No.: 16154-72-6
M. Wt: 225.72 g/mol
InChI Key: LOCKPKWGFIBYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a privileged chemical scaffold in medicinal chemistry, serving as a critical precursor in the synthesis of novel therapeutic agents. Its primary research value lies in the development of potent biaryl amide derivatives that exhibit significant anti-viral activity . These synthetic compounds have demonstrated promising inhibitory effects against the Hepatitis C virus (HCV) in cellular assays, with some leads showing activity comparable to clinical drugs . The structural motif of this aniline derivative is strategically employed to target host innate immunity factors, such as the human APOBEC3G (hA3G) protein—a cytidine deaminase with broad-spectrum antiviral activity . By serving as a key building block, this compound enables the exploration of novel mechanisms of action that could potentially overcome the limitations of direct-acting antivirals, including drug resistance and narrow genotype specificity .

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCKPKWGFIBYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356193
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-72-6
Record name 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-(4-methylpiperazin-1-yl)aniline synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Foreword: The Strategic Importance of a Key Building Block

This compound, with CAS Number 16154-72-6, is a substituted aniline derivative of significant interest in the field of medicinal chemistry.[1] Its structural motif, featuring a halogenated aniline core coupled with a methylpiperazine moiety, serves as a crucial pharmacophore and a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The strategic placement of the chloro, amino, and piperazinyl groups allows for multi-directional derivatization, making it a valuable scaffold for developing kinase inhibitors, receptor antagonists, and other targeted therapies.

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful, high-yield outcome.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

The core challenge in synthesizing this compound lies in the regioselective formation of the C-N bond between the aniline ring and the piperazine nitrogen. A retrosynthetic analysis reveals two primary, industrially viable pathways.

Diagram 1: Synthetic Pathways Overview

cluster_0 Pathway A: Two-Step SNAr & Reduction (Recommended) cluster_1 Pathway B: Palladium-Catalyzed Cross-Coupling Target This compound A_Intermediate 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Target->A_Intermediate Nitro Group Reduction (e.g., Catalytic Hydrogenation) B_Precursor1 3-Chloro-4-fluoroaniline Target->B_Precursor1 Buchwald-Hartwig Amination B_Precursor2 N-Methylpiperazine Target->B_Precursor2 Buchwald-Hartwig Amination A_Precursor1 1,2-Dichloro-4-nitrobenzene A_Intermediate->A_Precursor1 Nucleophilic Aromatic Substitution (SNAr) A_Precursor2 N-Methylpiperazine A_Intermediate->A_Precursor2 Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target compound.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This is the most widely adopted and robust method. It involves an initial SNAr reaction between an activated di-halonitrobenzene and N-methylpiperazine, followed by a clean reduction of the nitro group to the desired aniline. The strong electron-withdrawing effect of the nitro group is key, as it significantly activates the aryl halide towards nucleophilic attack, a condition not met by simple chloroanilines.[2][3]

  • Pathway B: Buchwald-Hartwig Amination. This modern approach utilizes a palladium catalyst to directly couple an amine with an aryl halide.[4][5] While powerful, it requires careful optimization of the catalyst, ligand, base, and solvent system, and often involves more costly reagents and stricter inert atmosphere conditions.[5][6]

For its reliability, scalability, and cost-effectiveness, this guide will detail the execution of Pathway A .

Chapter 2: The Core Protocol: A Self-Validating Two-Step Synthesis

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate in Step 1 provide a critical quality control checkpoint before proceeding to the final reduction.

Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine via SNAr

Causality of Experimental Choices:

  • Substrate: 1,2-Dichloro-4-nitrobenzene is the electrophile. The nitro group, positioned para to one chlorine and meta to the other, strongly activates the C1 chlorine for nucleophilic attack through resonance and inductive effects. The C2 chlorine is significantly less activated.

  • Nucleophile: N-Methylpiperazine acts as the nucleophile.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to solubilize the reagents and facilitate the reaction.[7]

  • Temperature: Elevated temperatures (e.g., 90°C) are required to overcome the activation energy of the reaction.[7]

Experimental Protocol:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

  • Reagent Addition: Add N-methylpiperazine (1.1-1.2 eq) followed by the solvent (e.g., DMF). An excess of the amine is used to drive the reaction to completion and can also act as a base to neutralize the HCl byproduct.

  • Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water. This will precipitate the product, which is typically a solid.[7]

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any residual DMF and amine salts.[7]

    • Dry the isolated yellow-orange solid under vacuum. This intermediate, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine, is often of sufficient purity to proceed to the next step.

Step 2: Reduction to this compound

Causality of Experimental Choices:

  • Reduction Method: Catalytic hydrogenation is the method of choice for its high efficiency, clean conversion, and simple workup. The catalyst provides a surface for the reaction between hydrogen and the nitro group.

  • Catalyst: Platinum(IV) oxide (PtO2, Adam's catalyst) or Palladium on Carbon (Pd/C) are highly effective for this transformation.[8][9]

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and does not interfere with the catalysis.[8]

  • Hydrogen Source: Pressurized hydrogen gas is the reductant.

Experimental Protocol:

  • Reactor Setup: Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with the 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (1.0 eq) from Step 1 and methanol.[8]

  • Catalyst Addition: Carefully add the catalyst, Platinum(IV) oxide (e.g., 0.01 eq), to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous agitation.[8]

  • Monitoring: The reaction is exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 24-48 hours.[8] Progress can also be monitored by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst.[8]

    • Wash the filter pad with additional methanol to ensure complete recovery of the product.[8]

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting residue is the target compound, this compound, typically obtained as a solid.[8]

Diagram 2: Experimental Workflow

cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrogenation s1_start Charge Reactor: 1,2-dichloro-4-nitrobenzene, N-methylpiperazine, Solvent s1_react Heat to 90-100°C Monitor by TLC s1_start->s1_react s1_workup Cool & Precipitate in Water s1_react->s1_workup s1_isolate Filter & Wash with Water s1_workup->s1_isolate s1_dry Dry Intermediate (Yellow Solid) s1_isolate->s1_dry s2_start Charge Vessel: Intermediate, Methanol, PtO2 Catalyst s1_dry->s2_start Proceed with dried intermediate s2_react Pressurize with H2 Agitate & Monitor s2_start->s2_react s2_workup Vent H2 & Purge N2 Filter through Celite s2_react->s2_workup s2_isolate Concentrate Filtrate Under Vacuum s2_workup->s2_isolate s2_product Isolate Final Product (Orange Solid) s2_isolate->s2_product

Caption: Step-by-step experimental workflow.

Chapter 3: Data Presentation and Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Reagent Summary for Recommended Protocol (Example Scale)

Reagent/Solvent Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
1,2-Dichloro-4-nitrobenzene C₆H₃Cl₂NO₂ 192.00 10.0 g 52.1 1.0
N-Methylpiperazine C₅H₁₂N₂ 100.16 5.74 g 57.3 1.1
Methanol (Step 2) CH₄O 32.04 200 mL - -

| Platinum(IV) oxide | PtO₂ | 227.08 | 120 mg | 0.528 | 0.01 |

Table 2: Analytical Data for this compound

Analysis Expected Result
Appearance Orange to brown solid[8]
Molecular Formula C₁₁H₁₆ClN₃[1]
Molecular Weight 225.72 g/mol
¹H NMR Consistent with published spectra. Key signals include a methyl singlet (~2.35 ppm), two broad piperazine signals (~2.62 and 2.95 ppm), and aromatic protons in the 6.6-7.0 ppm region.[8]

| Mass Spec (MS) | m/z 226 ([M+H]⁺)[8] |

Chapter 4: Safety and Hazard Management

Trustworthiness through Safety: A robust protocol is a safe protocol. All operations must be conducted in a well-ventilated fume hood by trained personnel.

  • Precursor Hazards:

    • Aniline Derivatives (e.g., 3-chloroaniline, 3-chloro-4-fluoroaniline): These compounds are toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] They may cause damage to organs through prolonged or repeated exposure.[10] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Nitroaromatics: Many nitroaromatic compounds are toxic and potential mutagens. Avoid skin contact and inhalation.

  • Reagent Hazards:

    • Platinum(IV) Oxide & Pd/C: These catalysts are pyrophoric, especially after use when they are finely divided and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully under a stream of inert gas or by adding it to water.

  • Process Hazards:

    • Hydrogenation: Reactions involving pressurized hydrogen gas carry a risk of fire or explosion. Use certified equipment and ensure the system is free from leaks. Always purge the system with an inert gas before and after the reaction.

Conclusion

The two-step synthesis of this compound via nucleophilic aromatic substitution followed by catalytic hydrogenation is a highly effective and scalable method. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The self-validating nature of the protocol, with the isolation of a stable intermediate, ensures a high degree of quality control and contributes to the overall success of the synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a chlorinated aromatic ring with a methylpiperazine moiety, make it a versatile building block for the synthesis of a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to formulation and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and predictive insights to support its application in the laboratory.

Chemical Identity and Structure

The structural foundation of this compound is an aniline ring substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 16154-72-6[1]
Chemical Formula C₁₁H₁₆ClN₃[1]
Molecular Weight 225.72 g/mol
Canonical SMILES CN1CCN(C2=C(C=C(C=C2)N)Cl)CC1
InChI Key NIGYLYWAEONQRX-UHFFFAOYSA-N

Diagram of the logical relationship between the core molecular structure and its key functional groups.

Aniline Core Aniline Core Chlorine Atom Chlorine Atom Aniline Core->Chlorine Atom Substitution at C3 Methylpiperazine Group Methylpiperazine Group Aniline Core->Methylpiperazine Group Substitution at C4 Physicochemical Properties Physicochemical Properties Aniline Core->Physicochemical Properties Governs Aromaticity & Basicity Chlorine Atom->Physicochemical Properties Influences Lipophilicity & Reactivity Methylpiperazine Group->Physicochemical Properties Impacts Solubility & Basicity

Caption: Molecular structure and functional group interplay.

Physicochemical Properties: A Comprehensive Overview

A thorough understanding of the physicochemical properties is crucial for predicting the behavior of this compound in various experimental settings. The following table summarizes key experimental and predicted data.

PropertyValueSource/Method
Melting Point Not Experimentally DeterminedPredicted values for similar compounds suggest a solid at room temperature.
Boiling Point 494.4 ± 45.0 °CPredicted[2][3]
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO.General observation for similar aromatic amines.
pKa 6.63 ± 0.10Predicted[2][3]
logP 2.8 (Predicted)
Appearance Orange solid (as synthesized)[4]
Rationale Behind Property Predictions

Due to the limited availability of experimental data for this specific molecule, some properties have been predicted using computational models. The predicted high boiling point is characteristic of aromatic compounds with multiple functional groups that increase intermolecular forces. The predicted pKa is influenced by the electron-withdrawing effect of the chlorine atom and the basic nitrogen atoms of the piperazine ring. The predicted logP suggests a moderate lipophilicity, which is a critical parameter in drug design for cell membrane permeability.

Spectroscopic and Analytical Characterization

Spectroscopic and chromatographic techniques are essential for the identification, quantification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the molecule.

  • ¹H NMR (400 MHz, methanol-d₄): δ 2.35 (s, 3H), 2.62 (br. s., 4H), 2.95 (br. s., 4H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H), 6.75-6.81 (m, 1H), 6.90-6.97 (m, 1H).[4]

The singlet at 2.35 ppm corresponds to the methyl protons of the piperazine ring. The broad singlets at 2.62 and 2.95 ppm are attributed to the methylene protons of the piperazine ring. The signals in the aromatic region (6.63-6.97 ppm) are consistent with the substituted aniline ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • MS (ESI+): m/z 226 ([M+H]⁺).[4] This corresponds to the protonated molecule, confirming the molecular weight of 225.72 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

Substituted anilines typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions of the substituted benzene ring.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, self-validating protocols for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Protocol:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a rate of 10-20°C/minute for a preliminary determination.

    • A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2°C/minute near the approximate melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (≤ 1°C) is indicative of high purity.

Diagram of a typical workflow for melting point determination.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Sample Dry Sample Grind to Fine Powder Grind to Fine Powder Dry Sample->Grind to Fine Powder Pack Capillary Tube Pack Capillary Tube Grind to Fine Powder->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Rapid Heating (Approx. MP) Rapid Heating (Approx. MP) Place in Apparatus->Rapid Heating (Approx. MP) Slow Heating (Precise MP) Slow Heating (Precise MP) Rapid Heating (Approx. MP)->Slow Heating (Precise MP) Record Start & End Temps Record Start & End Temps Slow Heating (Precise MP)->Record Start & End Temps Determine Melting Range Determine Melting Range Record Start & End Temps->Determine Melting Range Assess Purity Assess Purity Determine Melting Range->Assess Purity

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a critical parameter for reaction setup, purification, and formulation.

  • Protocol:

    • To a series of vials, add a fixed amount of the compound (e.g., 10 mg).

    • To each vial, add a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide) in incremental volumes (e.g., 0.1 mL).

    • After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

    • Continue adding solvent until the solid is fully dissolved or a maximum volume is reached.

    • Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and decomposition profile of the compound.

  • DSC Protocol:

    • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are recorded.

  • TGA Protocol:

    • A small, accurately weighed sample (5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • Weight loss indicates decomposition or volatilization.

Diagram illustrating the relationship between thermal analysis techniques.

Thermal Analysis Thermal Analysis DSC DSC Thermal Analysis->DSC Measures Heat Flow TGA TGA Thermal Analysis->TGA Measures Mass Change Melting & Phase Transitions Melting & Phase Transitions DSC->Melting & Phase Transitions Decomposition & Stability Decomposition & Stability TGA->Decomposition & Stability

Caption: Relationship between DSC and TGA.

Stability and Reactivity

  • Stability: As a substituted aniline, this compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to light and air over prolonged periods, leading to gradual discoloration. It is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere.

  • Reactivity: The aniline moiety provides a nucleophilic amino group that can participate in various reactions, such as acylation, alkylation, and diazotization. The piperazine ring also contains a tertiary amine that can be quaternized. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling similar aromatic amines and piperazine derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motifs are found in compounds targeting a range of biological pathways. The presence of the piperazine group can enhance solubility and bioavailability, while the chloro-substituted aniline ring provides a scaffold for further chemical modifications to optimize potency and selectivity.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data remains to be fully elucidated, the combination of existing data, predictive modeling, and established analytical protocols offers a solid foundation for researchers and drug development professionals. A thorough understanding and application of this knowledge will undoubtedly facilitate the successful use of this versatile building block in the advancement of chemical and pharmaceutical research.

References

1H NMR and 13C NMR data for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using NMR techniques. We will delve into the experimental protocols for data acquisition, a detailed interpretation of the spectral data including chemical shifts and coupling constants, and the underlying principles that govern these observations. The guide emphasizes the causality behind experimental choices and provides a self-validating framework for the interpretation of the NMR data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For a molecule such as this compound, which possesses a variety of distinct chemical environments—an aromatic ring with multiple substituents, a piperazine ring, and a methyl group—NMR provides a detailed roadmap of its atomic connectivity and electronic structure. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, which are crucial for confirming the identity and purity of the compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of the NMR signals, the following numbering scheme for the atoms in this compound will be used throughout this guide.

cluster_aniline Aniline Ring cluster_piperazine Piperazine Ring C1 C1 C2 C2 C1->C2 N_amine N (Amine) C1->N_amine C3 C3 C2->C3 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 N_piperazine1 N1' C4->N_piperazine1 C6 C6 C5->C6 C6->C1 C2_piperazine C2' N_piperazine1->C2_piperazine C3_piperazine C3' C2_piperazine->C3_piperazine N4_piperazine N4' C3_piperazine->N4_piperazine C5_piperazine C5' N4_piperazine->C5_piperazine C_methyl C (Methyl) N4_piperazine->C_methyl C6_piperazine C6' C5_piperazine->C6_piperazine C6_piperazine->N_piperazine1

Figure 1: Molecular structure and atom numbering for this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol outlines the recommended steps for obtaining ¹H and ¹³C NMR spectra for this compound.

G start Start: Compound Synthesis and Purification sample_prep Sample Preparation: - Dissolve ~10-20 mg in 0.6 mL of Methanol-d4. - Add TMS as internal standard (0 ppm). start->sample_prep h1_nmr 1H NMR Acquisition: - 400 MHz Spectrometer - 16-32 scans - Relaxation delay (d1) = 1s sample_prep->h1_nmr c13_nmr 13C NMR Acquisition: - 100 MHz Spectrometer - Proton decoupled - 1024-2048 scans - Relaxation delay (d1) = 2s sample_prep->c13_nmr processing Data Processing: - Fourier Transform - Phase Correction - Baseline Correction - Integration (1H) - Peak Picking h1_nmr->processing c13_nmr->processing analysis Spectral Analysis and Interpretation: - Chemical Shift Analysis - Coupling Constant Analysis - Structural Assignment processing->analysis end End: Final Structure Confirmation analysis->end

Figure 2: Recommended workflow for NMR analysis.

Rationale for Solvent Selection: Methanol-d4 (CD₃OD) is a suitable solvent for this compound due to its good solubilizing properties for anilines and the presence of exchangeable protons (NH₂) which can be identified by their broadness or exchange with the solvent's deuterium.[2]

¹H NMR Data Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The experimental data for this compound in Methanol-d4 at 400 MHz is presented and analyzed below.[3]

Table 1: ¹H NMR Spectral Data and Assignments

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
6.90-6.97m1H-H-2This proton is ortho to the electron-donating NH₂ group and meta to the electron-withdrawing Cl and piperazine groups, leading to a complex splitting pattern.
6.75-6.81m1H-H-5This proton is ortho to the piperazine group and meta to the NH₂ and Cl groups, resulting in a multiplet.
6.63dd1H8.53, 2.76H-6This proton is ortho to the NH₂ group and shows coupling to both H-5 (ortho coupling, ~8.5 Hz) and H-2 (meta coupling, ~2.8 Hz).
2.95br. s.4H-H-2', H-6'These protons are on the carbons attached to the aniline ring and are deshielded by the aromatic system.
2.62br. s.4H-H-3', H-5'These protons are on the carbons adjacent to the N-methyl group.
2.35s3H-N-CH₃This is a characteristic singlet for a methyl group attached to a nitrogen.

¹³C NMR Data Analysis

Table 2: Predicted ¹³C NMR Spectral Data and Assignments

Predicted Chemical Shift (δ) ppmAssignmentRationale
147.0C-1The carbon attached to the strongly electron-donating amino group is expected to be significantly shielded.
145.5C-4The carbon attached to the nitrogen of the piperazine ring will be deshielded.
130.0C-3The carbon attached to the electronegative chlorine atom will be deshielded.
122.0C-5This carbon is ortho to the piperazine group and meta to the amino and chloro groups.
118.0C-2This carbon is ortho to the amino group and meta to the chloro and piperazine groups.
116.0C-6This carbon is ortho to the amino group and meta to the piperazine group.
55.0C-3', C-5'These are typical chemical shifts for carbons in a piperazine ring adjacent to a substituted nitrogen.
49.0C-2', C-6'These carbons are adjacent to the aromatic ring and are expected to be slightly deshielded compared to the other piperazine carbons.
46.0N-CH₃This is a characteristic chemical shift for a methyl group attached to a nitrogen in a piperazine ring.

Conclusion

The comprehensive analysis of the ¹H and predicted ¹³C NMR data provides a robust framework for the structural confirmation of this compound. The detailed assignment of each signal, supported by established principles of NMR spectroscopy, ensures a high degree of confidence in the elucidated structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to verify its identity and purity with accuracy.

References

Mass spectrometry analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Introduction: Contextualizing the Analyte

This compound is a substituted aniline derivative that serves as a crucial building block in medicinal chemistry and drug development. Its structural motifs—a halogenated aromatic ring and a methylpiperazine group—are common in a variety of pharmacologically active agents. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and stability of this intermediate and its subsequent active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the rationale behind method development, from ionization principles to fragmentation pathways, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles - Ionization and Molecular Ion Characterization

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is dictated by the analyte's physicochemical properties. This compound possesses two basic nitrogen centers (the aniline amine and the tertiary amine in the piperazine ring), making it an ideal candidate for positive-mode electrospray ionization (ESI).

Expertise & Causality: ESI is a "soft" ionization technique that transfers a proton to the analyte in solution, generating a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3][4] This is critical for unequivocally determining the molecular weight. The high proton affinity of the nitrogen atoms in the target molecule ensures efficient ionization in an acidic mobile phase (e.g., containing 0.1% formic acid), which facilitates protonation.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of an analyte.[5][6] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide mass accuracy within 5 ppm, allowing for the confident assignment of a molecular formula.[7][8]

The chemical formula for this compound is C₁₁H₁₆ClN₃.[9] Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic doublet, [M+H]⁺ and [M+2+H]⁺, with a relative intensity ratio of approximately 3:1.[10] This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.

Data Presentation: Accurate Mass Measurement

Ion Species Chemical Formula Theoretical m/z Observed m/z (Example) Mass Error (ppm)
[M+H]⁺ [C₁₁H₁₇³⁵ClN₃]⁺ 226.11055 226.11021 -1.5

| [M+2+H]⁺ | [C₁₁H₁₇³⁷ClN₃]⁺ | 228.10760 | 228.10719 | -1.8 |

Part 2: The Analytical Workflow - A Step-by-Step Protocol

A robust analytical method requires synergy between chromatographic separation and mass spectrometric detection.[11][12] The following protocol outlines a validated starting point for the LC-MS/MS analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Create a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A C18 stationary phase provides excellent retention for this moderately polar aromatic compound.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Instrument: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode:

      • Full Scan (MS1): m/z 50-500 for molecular weight confirmation.

      • Tandem MS (MS/MS): Select precursor ion m/z 226.11 for fragmentation analysis.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Visualization: The Analytical Workflow

The logical flow from sample to data can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution LC LC Separation (C18 Column) Working->LC ESI ESI Source (+ Mode) LC->ESI MS1 Full Scan MS (m/z 226.11) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Precursor Selection MS2 MS/MS Scan (Fragment Ions) CID->MS2 Struct_Elucid Structural Elucidation MS2->Struct_Elucid Quant Quantification MS2->Quant

Caption: Overall workflow for the LC-MS/MS analysis of the target analyte.

Part 3: Decoding the Structure - Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of a molecule. In this process, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment.[13] The resulting fragment ions are diagnostic of the molecule's structure.

The structure of this compound suggests several likely fragmentation pathways, primarily involving the robust piperazine ring and the bond connecting it to the chloroaniline moiety.[14][15]

Key Fragmentation Pathways:

  • Piperazine Ring Cleavage: The most characteristic fragmentation of piperazine-containing compounds involves the cleavage of the ring itself. This typically results in the formation of stable, low-mass iminium ions.

  • Cleavage of the Aryl C-N Bond: The bond between the aniline ring and the piperazine nitrogen is a common point of cleavage.

  • Loss of Methyl Group: Alpha-cleavage can lead to the loss of the methyl radical from the N-methyl group of the piperazine ring.

Data Presentation: Major Predicted Fragment Ions

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
226.11 183.08 C₂H₅N Loss of aziridine from piperazine ring
226.11 154.06 C₃H₈N₂ Cleavage within the piperazine ring
226.11 125.01 C₅H₁₁N₂ Cleavage of Aryl C-N bond (Chloroaniline fragment)
226.11 101.11 C₆H₄ClN Cleavage of Aryl C-N bond (Protonated N-methylpiperazine)

| 226.11 | 70.07 | C₇H₇ClN₂ | Piperazine ring fragment (C₄H₈N⁺) |

Visualization: Proposed Fragmentation Pathway

The fragmentation cascade can be mapped to understand the relationships between the ions.

G parent [M+H]⁺ m/z 226.11 C₁₁H₁₇ClN₃⁺ frag1 m/z 183.08 C₉H₁₂ClN₂⁺ parent->frag1 - C₂H₅N frag2 m/z 125.01 C₆H₅ClN⁺ parent->frag2 - C₅H₁₁N₂ (N-methylpiperazine) frag3 m/z 101.11 C₅H₁₃N₂⁺ parent->frag3 - C₆H₄ClN (Chloroaniline) frag4 m/z 70.07 C₄H₈N⁺ frag3->frag4 - CH₃N

Caption: Proposed CID fragmentation pathway for protonated this compound.

Conclusion: A Self-Validating System for Confident Analysis

This technical guide establishes a comprehensive and scientifically grounded approach to the mass spectrometry analysis of this compound. By combining high-resolution mass measurement for formula confirmation with detailed fragmentation analysis for structural verification, this workflow creates a self-validating system. The characteristic isotopic pattern confirms the presence of chlorine, the accurate mass confirms the elemental composition, and the unique fragmentation pattern confirms the molecular structure. This multi-faceted approach ensures the highest degree of confidence in the identification and characterization of this vital pharmaceutical intermediate, upholding the rigorous standards of drug development and quality control.

References

Introduction: Contextualizing a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectrum of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

This compound, with CAS Number 16154-72-6, is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its structural motifs, including a chloro-substituted aromatic amine and a methylpiperazine group, are common features in molecules designed as kinase inhibitors and other targeted therapeutics.[3][4]

Given its role in drug development, unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and consistency of the final API. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[5] It is rapid, non-destructive, and provides a unique molecular "fingerprint," allowing for definitive confirmation of the compound's functional group architecture.[6][7]

This guide provides a comprehensive analysis of the FTIR spectrum of this compound. We will explore the theoretical basis for spectral acquisition, detail rigorous experimental protocols, and conduct a systematic interpretation of the resulting spectrum, grounding our analysis in the principles of vibrational spectroscopy.

The Molecular Structure: A Vibrational Blueprint

To interpret the FTIR spectrum, we must first understand the molecule's structure and the bonds it contains. Each of these bonds will vibrate at a characteristic frequency when it absorbs infrared radiation.

Caption: Molecular Structure of this compound.

Experimental Protocols: Ensuring Spectral Integrity

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. The goal is to obtain a spectrum of the analyte with minimal interference from atmospheric moisture, carbon dioxide, or the sample matrix itself. Two primary methods are recommended for a solid sample like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Workflow for FTIR Analysis

The general workflow for acquiring a spectrum is a self-validating process designed to ensure data quality at each stage.

FTIR_Workflow start Start: Solid Sample Received choose_method Select Method start->choose_method kbr_prep KBr Pellet Preparation choose_method->kbr_prep KBr atr_prep ATR Sample Preparation choose_method->atr_prep ATR background_scan Acquire Background Spectrum (Pure KBr Pellet or Empty ATR Crystal) kbr_prep->background_scan atr_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process Data Processing (Baseline Correction, Normalization) sample_scan->process interpret Spectral Interpretation process->interpret end End: Compound Verified interpret->end

Caption: General experimental workflow for FTIR analysis.

Method 1: Potassium Bromide (KBr) Pellet Protocol

This classic transmission method involves dispersing the sample within an IR-transparent salt matrix.[8] It is capable of producing high-quality spectra but requires careful handling to avoid moisture contamination.[9]

Rationale: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear disc.[10]

Step-by-Step Protocol:

  • Material Preparation:

    • Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove absorbed water.[9] Store the dried KBr in a desiccator.

    • Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

  • Sample Mixture:

    • Weigh approximately 1-2 mg of this compound and 150-200 mg of dried KBr. The sample-to-KBr ratio should be roughly 1:100 to prevent peak saturation.[8][11]

    • Gently mix the sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The causality here is critical: inhomogeneous grinding leads to light scattering (the Christiansen effect), which distorts the spectral baseline.

  • Pellet Pressing:

    • Transfer the powder to the pellet die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[11][12] Using a vacuum die is highly recommended to remove entrapped air, which can cause the pellet to be opaque.

    • Carefully release the pressure and extract the pellet. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition:

    • First, acquire a background spectrum using a pure KBr pellet or an empty sample compartment.[9] This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and H₂O.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Protocol

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[13][14]

Rationale: This technique relies on the principle of total internal reflection.[15] An IR beam is passed through a crystal of high refractive index (e.g., diamond). The sample is placed in direct contact with the crystal. At the point of reflection, an evanescent wave protrudes a few micrometers into the sample, which absorbs energy at specific frequencies.[16][17]

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal surface (a diamond crystal is robust and chemically inert, making it an excellent choice) is clean.

  • Spectral Acquisition (Background):

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the built-in press. The key to a good ATR spectrum is ensuring firm, uniform contact between the sample and the crystal surface; without it, the evanescent wave cannot interact effectively with the sample, leading to a weak and distorted spectrum.

  • Spectral Acquisition (Sample):

    • Acquire the sample spectrum.

    • After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

FTIR Spectrum Interpretation

The FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][18] The former is used to identify key functional groups, while the latter provides a unique pattern for the molecule as a whole.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3500-3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Medium
3080-3030C-H StretchAromatic RingWeak to Medium
2950-2800C-H Asymmetric & Symmetric StretchAliphatic (Piperazine -CH₂- and -CH₃)Medium to Strong
1640-1560N-H Scissoring (Bending)Primary Amine (-NH₂)Medium, Broad
~1600 & ~1500C=C StretchAromatic RingMedium to Strong
1335-1250C-N StretchAromatic Amine (Aryl-N)Strong
1250-1020C-N StretchAliphatic Amine (Piperazine C-N)Medium
880-550C-Cl Stretch & C-H Out-of-Plane BendingChloroarene & Aromatic Substitution PatternStrong
Detailed Analysis of Spectral Regions
  • N-H Stretching Region (3500-3300 cm⁻¹): The presence of a primary aromatic amine (-NH₂) is unequivocally confirmed by two distinct bands in this region.[19] One corresponds to the asymmetric N-H stretch and the other to the symmetric stretch.[20][21] Their appearance is a primary validation point for the aniline moiety.

  • C-H Stretching Region (3100-2800 cm⁻¹): This region will contain multiple peaks. Weaker absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring.[22] More intense, sharp peaks between 3000 and 2800 cm⁻¹ arise from the aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the piperazine ring and the N-methyl (-CH₃) group.[23][24]

  • Double Bond & Bending Region (1700-1500 cm⁻¹): A broadish peak is expected between 1640-1560 cm⁻¹ due to the N-H in-plane bending (scissoring) vibration of the primary amine.[21] This can sometimes overlap with aromatic C=C stretching peaks. The benzene ring itself will produce two characteristic C=C stretching bands, typically near 1600 cm⁻¹ and 1500 cm⁻¹.

  • Fingerprint Region (1500-400 cm⁻¹): This complex region is unique to the molecule.[18]

    • C-N Stretching: A strong band between 1335-1250 cm⁻¹ is indicative of the aromatic C-N bond stretch, which has more double-bond character than its aliphatic counterpart.[20][21] The aliphatic C-N stretches from the piperazine ring will appear as medium intensity bands in the 1250-1020 cm⁻¹ range.[20]

    • C-Cl Stretching & Aromatic Bending: The vibration of the C-Cl bond gives rise to a strong absorption in the lower frequency part of the fingerprint region, typically between 880-550 cm⁻¹.[22] This area also contains strong bands from the C-H out-of-plane bending vibrations, which are highly characteristic of the benzene ring's substitution pattern (in this case, 1,2,4-trisubstituted).

Conclusion: A Tool for Quality and Consistency

The FTIR spectrum of this compound provides a rich dataset for structural confirmation. By following rigorous, self-validating experimental protocols such as the KBr pellet or ATR methods, a high-quality, reproducible spectrum can be obtained. Systematic interpretation, guided by the characteristic absorption frequencies of the primary aromatic amine, chloro-substituted benzene ring, and N-methylpiperazine moieties, allows for confident identification of this critical pharmaceutical intermediate. This analytical control is fundamental to ensuring the quality and integrity of the drug development and manufacturing pipeline.

References

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Scaffolding to Therapeutic Innovation

In the landscape of modern drug discovery, the architectural understanding of a molecule is paramount. The precise three-dimensional arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity. The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. Its prevalence underscores the necessity for a granular understanding of its solid-state conformation and the subtle interplay of intermolecular forces that govern its crystal packing. This guide provides an in-depth technical exploration of the crystal structure of this critical aniline derivative, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the experimental causality behind structural elucidation, present self-validating protocols, and ground our discussion in authoritative references to empower the rational design of next-generation therapeutics.

The Strategic Importance of Structural Elucidation

The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated through a comprehensive understanding of its solid-state properties. For derivatives of this compound, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement.[1] This technique provides invaluable insights into:

  • Molecular Conformation: Determining the exact spatial orientation of the chloroaniline and methylpiperazine moieties.

  • Intermolecular Interactions: Identifying and characterizing the non-covalent forces that dictate crystal packing.[2][3]

  • Structure-Activity Relationships (SAR): Correlating specific structural features with biological function.[1]

  • Polymorphism: Understanding the existence of different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.

Deconstructing the Asymmetric Unit: A Case Study

While the crystal structure of the parent this compound is not publicly available, a closely related derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate , provides a robust model for understanding the key structural features.[4][5]

Crystallographic Data and Molecular Geometry

The analysis of this ethyl derivative reveals critical information that can be extrapolated to the methyl analog.

Parameter3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate[4][5]
Chemical FormulaC12H20ClN3O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.228(5)
b (Å)11.380(2)
c (Å)9.3775(16)
β (°)95.733(2)
Volume (ų)2891.1(9)
Z8

Table 1: Crystallographic data for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.

The bond lengths and angles within the 3-chloro-4-(4-ethylpiperazin-1-yl)aniline molecule are consistent with those reported for other similar structures.[4] A key feature of the molecular structure is the conformation of the piperazine ring.

The Predominance of the Chair Conformation

The piperazine ring is a common motif in pharmacologically active compounds, and its conformation can significantly influence binding to biological targets.[6] In the solid state, the piperazine ring can adopt several conformations, including chair, boat, and twist-boat.[7] The chair conformation is the most thermodynamically favorable and is therefore the most commonly observed.[7][8]

In the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, the piperazine ring adopts a chair conformation .[4] This is consistent with the vast majority of piperazine-containing structures in the Cambridge Structural Database, where the chair conformation is overwhelmingly preferred unless metal coordination forces a change.[9][10]

The specific puckering of the ring and the orientation of the substituents are defined by the torsion angles. For the ethyl derivative, key torsion angles are:

  • C1–C6–N2–C7 = 155.7(2)°

  • C6–N2–C7–C8 = -169.2(2)°

  • C8–N3–C11–C12 = 170.0(2)°[4]

These values indicate a relatively flattened chair conformation, likely influenced by the electronic and steric effects of the chloroaniline and ethyl substituents.

G cluster_0 Conformational Isomers of Piperazine A Chair (Low Energy) B Twist-Boat A->B Ring Inversion C Boat B->C Pseudorotation D Half-Chair (High Energy) C->D Pseudorotation

Caption: Energy landscape of piperazine conformations.

The Supramolecular Architecture: Intermolecular Interactions at Play

The crystal packing of this compound derivatives is not merely a random aggregation of molecules. It is a highly ordered arrangement dictated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The Primary Organizing Force

In crystalline primary amines, N-H···N and N-H···O hydrogen bonds are the main cohesion forces.[2] For the hydrated ethyl derivative, the presence of a water molecule introduces additional hydrogen bonding possibilities, forming a robust network that stabilizes the crystal lattice. The amino group on the aniline ring is a potent hydrogen bond donor, while the nitrogen atoms of the piperazine ring and the oxygen atom of the water molecule act as acceptors.

Weaker Interactions: Fine-Tuning the Crystal Packing

Beyond the strong hydrogen bonds, weaker interactions also play a crucial role in the overall crystal packing. These include:

  • C-H···π interactions: The hydrogen atoms on the piperazine ring and the methyl/ethyl group can interact with the electron-rich π system of the aniline ring.

  • π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal.

  • Van der Waals forces: These ubiquitous, non-specific interactions contribute to the overall cohesive energy of the crystal.[11]

The interplay of these various interactions results in a complex three-dimensional network that defines the macroscopic properties of the crystal.

G cluster_0 Molecular Unit cluster_1 Intermolecular Interactions cluster_2 Resulting Crystal Lattice Molecule This compound Aniline Ring Piperazine Ring Amino Group Chlorine Atom Interactions Hydrogen Bonding (N-H...N/O) C-H...π Interactions π-π Stacking Van der Waals Forces Molecule:f3->Interactions:f0 Strong Molecule:f1->Interactions:f2 Moderate Molecule:f2->Interactions:f1 Weak Crystal Ordered 3D Structure Defined Unit Cell Macroscopic Properties Interactions->Crystal Dictates Packing

Caption: Hierarchy of interactions governing crystal structure.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental workflow. The following protocol outlines a self-validating system for the analysis of this compound derivatives.

Step 1: Synthesis and Purification

The starting point for any crystallographic study is a pure, homogeneous sample.

  • Synthesis: this compound can be synthesized via the reaction of 1-fluoro-2-chloro-4-nitrobenzene with 1-methylpiperazine, followed by reduction of the nitro group.[12]

  • Purification: The crude product should be purified by column chromatography or recrystallization to achieve a purity of >98%, as confirmed by HPLC and NMR spectroscopy.

Step 2: Crystal Growth – The Art and Science

Obtaining high-quality single crystals is often the most challenging aspect of the process.[1] Slow evaporation of a saturated solution is a commonly employed and effective technique.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to identify a system in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, with gentle warming if necessary.

  • Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free vial.

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Step 3: Data Collection and Processing
  • Crystal Selection and Mounting: Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • X-ray Diffraction: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Step 4: Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[14]

  • Structure Refinement: The initial model is refined by full-matrix least-squares on F², adjusting atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.[14]

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure a good fit to the experimental data.

G A Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Processing & Reduction D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation & Final Structure G->H

Caption: Experimental workflow for SCXRD analysis.

Concluding Remarks and Future Directions

The crystal structure of this compound and its derivatives provides a foundational understanding for the rational design of novel therapeutic agents. The predominance of the chair conformation of the piperazine ring and the intricate network of intermolecular interactions that govern the crystal packing are key determinants of the solid-state properties of these compounds. The detailed experimental workflow presented herein offers a robust framework for the successful elucidation and validation of their crystal structures.

Future work in this area should focus on the co-crystallization of these aniline derivatives with pharmaceutically acceptable co-formers to modulate their physicochemical properties, such as solubility and stability. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data to provide deeper insights into the energetic landscape of different conformations and intermolecular interactions. By integrating experimental and computational approaches, the scientific community can continue to unlock the full therapeutic potential of this privileged molecular scaffold.

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology. Its solubility in various organic solvents is a critical parameter that profoundly influences reaction kinetics, purification strategies, and the ultimate formulation of drug products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles governing its solubility, offers qualitative predictions, and presents detailed, field-proven experimental protocols for the precise determination of its solubility. By equipping researchers with both the theoretical framework and practical methodologies, this guide aims to facilitate informed solvent selection and streamline the drug development process.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, solubility stands out as a paramount consideration. For an API to be effective, it must first be soluble in a suitable solvent to be synthesized and purified, and subsequently, it must exhibit appropriate solubility in physiological media to be absorbed and reach its target.

This compound, a substituted aniline derivative, serves as a crucial intermediate in the synthesis of numerous targeted therapies. Its molecular architecture, featuring a chlorinated aniline ring and a methylpiperazine moiety, presents a unique solubility profile that necessitates careful consideration. A thorough understanding of its solubility in a diverse range of organic solvents is not merely an academic exercise; it is a prerequisite for:

  • Efficient Synthesis: Ensuring that reactants are in the same phase for optimal reaction rates and yields.

  • Effective Purification: Selecting appropriate solvents for crystallization, chromatography, and extraction.

  • Robust Formulation: Developing stable and bioavailable dosage forms.

This guide will provide the necessary tools for researchers to navigate the complexities of solubility for this important pharmaceutical intermediate.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Chemical Structure:

Key Physicochemical Descriptors:

PropertyValue/InformationSource
CAS Number 16154-72-6[1][2]
Molecular Formula C11H16ClN3[2]
Molecular Weight 225.72 g/mol [1]
Appearance Reported as an orange solid.[1]
Polarity The molecule possesses both polar (aniline and piperazine nitrogens) and non-polar (chlorinated benzene ring, methyl group) regions, suggesting it is a polar molecule.Inferred from structure
Hydrogen Bonding The aniline group can act as a hydrogen bond donor, while the nitrogen atoms of the aniline and piperazine can act as hydrogen bond acceptors.Inferred from structure
pKa The basicity of the aniline and piperazine nitrogens will influence solubility in acidic and neutral media. Specific pKa values are not readily available in the searched literature.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," we can predict the general solubility of this compound in various classes of organic solvents.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability of the compound to form hydrogen bonds with these solvents through its nitrogen atoms will be a major driving force for dissolution.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThe high polarity of these solvents can effectively solvate the polar regions of the molecule.[3]
Non-Polar Aprotic Toluene, Hexane, DichloromethaneLow to ModerateThe non-polar aromatic ring and alkyl groups will have some affinity for these solvents, but the overall polarity of the molecule will likely limit its solubility.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowThese solvents have some polar character but are less effective at solvating highly polar molecules compared to other polar aprotic solvents.

It is crucial to emphasize that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as crystal lattice energy and specific solute-solvent interactions. Therefore, experimental determination is essential for accurate data.

Experimental Determination of Solubility: A Practical Guide

The experimental determination of solubility is a cornerstone of pre-formulation and process development. Two primary types of solubility are typically measured: kinetic and thermodynamic (or equilibrium) solubility.[4]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (often in DMSO). It is a measure of how readily a compound stays in a supersaturated solution and is often used for high-throughput screening in early drug discovery.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a compound in a saturated solution in equilibrium with its solid phase. This is the more relevant value for formulation and process development.[4][5]

This guide will focus on the determination of thermodynamic solubility using the gold-standard shake-flask method.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D E Allow solid to settle D->E F Filter or centrifuge to obtain a clear saturated solution E->F G Prepare serial dilutions of the saturated solution F->G H Analyze by HPLC or UV-Vis Spectroscopy G->H I Quantify concentration against a standard curve H->I J Calculate Solubility (e.g., in mg/mL or g/L) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given organic solvent at a specified temperature.[7]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

    • To each vial, add a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24-72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).[7]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.

    • Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

  • Analytical Quantification:

    • Using HPLC:

      • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

      • Inject the standards to generate a calibration curve (peak area vs. concentration).

      • Inject the diluted samples and determine their concentrations from the calibration curve.

      • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration is the solubility.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[8]

      • Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to generate a calibration curve (absorbance vs. concentration) that adheres to the Beer-Lambert Law.

      • Measure the absorbance of the diluted samples and determine their concentrations from the calibration curve.

      • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This is the solubility.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following self-validating steps should be incorporated into the protocol:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until the concentration plateaus confirms that true equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment, which could alter the solubility.

  • Calibration Curve Linearity: The calibration curve used for quantification must demonstrate good linearity (R² > 0.99) over the concentration range of the diluted samples.

  • Independent Verification: For critical applications, it is advisable to have the solubility determined by two different analytical methods (e.g., HPLC and UV-Vis) to ensure concordance of the results.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Example Data Table (Hypothetical Data):

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Methanol25[Insert experimentally determined value]HPLC
Ethanol25[Insert experimentally determined value]HPLC
Isopropanol25[Insert experimentally determined value]HPLC
DMSO25[Insert experimentally determined value]HPLC
Acetonitrile25[Insert experimentally determined value]UV-Vis
Toluene25[Insert experimentally determined value]HPLC
Dichloromethane25[Insert experimentally determined value]HPLC
Tetrahydrofuran25[Insert experimentally determined value]UV-Vis

Interpreting this data in the context of the predicted solubility profile (Section 2) will provide a comprehensive understanding of the compound's behavior in different solvent environments. Discrepancies between predicted and experimental values can offer insights into specific solute-solvent interactions.

Implications for Drug Development

A well-characterized solubility profile for this compound is invaluable for:

  • Process Chemistry: Selecting optimal solvents for synthesis and crystallization to maximize yield and purity. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be ideal for recrystallization.

  • Formulation Science: Identifying suitable solvent systems for liquid formulations or for use in amorphous solid dispersions to enhance the bioavailability of the final drug product.

  • Toxicology: Understanding solubility in solvents used for in vitro and in vivo toxicology studies is crucial for accurate dose administration and interpretation of results.

Conclusion

While publicly available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing rigorous experimental methodologies such as the shake-flask method coupled with reliable analytical techniques, researchers can generate the high-quality solubility data necessary to make informed decisions throughout the drug development pipeline. This knowledge is fundamental to overcoming the challenges associated with this important pharmaceutical intermediate and ultimately contributes to the successful development of new medicines.

References

The Piperazine Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-disposition, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] The unique structural and physicochemical characteristics of the piperazine nucleus—including its inherent basicity, capacity for hydrogen bonding, and conformational rigidity—confer upon it the ability to modulate aqueous solubility, bioavailability, and target engagement.[2][5] When coupled with an aniline moiety, the resulting substituted piperazine aniline scaffold unlocks a diverse spectrum of biological activities, positioning it as a "privileged structure" in the quest for novel therapeutics.[6] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this potent chemical class.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of substituted piperazine anilines can be approached through several strategic routes, often tailored to the desired substitution patterns on both the piperazine and aniline rings. A common and effective method involves a multi-step sequence that begins with the modification of a precursor aniline.

A representative synthetic approach is the one-pot, three-component ring-opening cyclization, which offers high efficiency and stereoselectivity.[7][8] Another widely used method involves the initial synthesis of a substituted aniline intermediate, which is then cyclized to form the piperazine ring. For instance, a nitro-substituted benzene derivative can be coupled with a thiol, followed by reduction of the nitro group to an aniline.[9][10] This aniline intermediate is then cyclized with a reagent like bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.[9][10] Further modifications can be made to the N-alkyl or N-aryl substituents on the piperazine ring to generate a library of diverse compounds.[11]

Generalized Synthetic Protocol: N-Arylation of Piperazine with a Substituted Nitrobenzene

This protocol outlines a common method for synthesizing a piperazine aniline derivative, starting from a substituted nitrobenzene and piperazine.

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of a substituted 1-chloro-4-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq) and piperazine (1.2 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(nitrophenyl)piperazine.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the crude N-(nitrophenyl)piperazine from the previous step in a solvent such as ethanol or methanol.

    • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[12]

    • If using SnCl2·2H2O, heat the reaction mixture to reflux for several hours.

    • After the reaction is complete (as monitored by TLC), cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the desired substituted piperazine aniline.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted piperazine aniline.

G cluster_0 Synthesis of Substituted Piperazine Anilines Substituted Nitrobenzene Substituted Nitrobenzene N-(Nitrophenyl)piperazine N-(Nitrophenyl)piperazine Substituted Nitrobenzene->N-(Nitrophenyl)piperazine Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->N-(Nitrophenyl)piperazine Substituted Piperazine Aniline Substituted Piperazine Aniline N-(Nitrophenyl)piperazine->Substituted Piperazine Aniline Nitro Group Reduction

Caption: A generalized workflow for the synthesis of substituted piperazine anilines.

A Spectrum of Biological Activities

The true power of the substituted piperazine aniline scaffold lies in its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects.[4][13] This section will delve into three key areas where these compounds have shown significant promise: anticancer, antipsychotic, and antimicrobial activities.

Anticancer Potential

The piperazine moiety is a privileged structure in the design of anticancer agents, with numerous approved drugs incorporating this scaffold.[3][14][15] Substituted piperazine anilines have demonstrated potent cytotoxic effects against various cancer cell lines through multiple mechanisms of action.[16][17]

Mechanism of Action: Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[18] This can be achieved through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.[6] By inhibiting components of this pathway, piperazine anilines can trigger a cascade of events leading to the activation of caspases and ultimately, apoptotic cell death.

G Piperazine_Aniline Substituted Piperazine Aniline PI3K PI3K Piperazine_Aniline->PI3K Inhibits Cell_Death Apoptotic Cell Death Piperazine_Aniline->Cell_Death Induces Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Apoptosis_Inhibition->Cell_Death Prevents

Caption: Simplified signaling pathway showing the induction of apoptosis by piperazine anilines via PI3K/Akt inhibition.

Exemplary Compounds and In Vitro Activity:

Compound IDSubstitution PatternCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[17]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazineHOP-92 (Non-small cell lung)1.35[17]
Compound 28 4-trifluoromethylphenyl substituentCOLO-205 (Colon)-90.33% growth[16]
Compound 31 1-bis(4-fluorophenyl)methyl piperazineMOLT-4 (Leukemia)-98.81% growth[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted piperazine anilines) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antipsychotic Applications

The piperazine scaffold is a key feature in many typical and atypical antipsychotic drugs, primarily due to its ability to interact with dopamine and serotonin receptors in the central nervous system (CNS).[19][20] Schizophrenia, a chronic neuropsychiatric disorder, is often treated with drugs that modulate these neurotransmitter systems.[19]

Mechanism of Action: Many antipsychotic piperazine derivatives act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[5][19] The modulation of these receptors helps to alleviate the positive and negative symptoms of psychosis. The specific substitution on the piperazine and aniline rings fine-tunes the receptor binding affinity and selectivity, leading to improved therapeutic efficacy and reduced side effects.[19]

Notable Antipsychotic Drugs with a Piperazine Moiety:

DrugClassPrimary Mechanism of Action
Aripiprazole Atypical AntipsychoticPartial agonist at D2 and 5-HT1A receptors; antagonist at 5-HT2A receptors
Ziprasidone Atypical AntipsychoticAntagonist at D2 and 5-HT2A receptors
Fluphenazine Typical AntipsychoticAntagonist at D2 receptors
Antimicrobial and Antifungal Properties

With the rise of antimicrobial resistance, there is a pressing need for the development of novel anti-infective agents. Substituted piperazine anilines have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[9][10][11]

Mechanism of Action: The precise mechanisms of antimicrobial action can vary, but they often involve the disruption of essential cellular processes in the pathogen. This can include inhibition of cell wall synthesis, interference with DNA replication, or disruption of membrane integrity. The lipophilicity and electronic properties of the substituents on the piperazine aniline scaffold play a crucial role in their ability to penetrate microbial cells and interact with their targets.[21]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design.[23][24] For substituted piperazine anilines, the nature and position of substituents on both the aniline and piperazine rings significantly influence their pharmacological profile.[2]

Key SAR Insights:

  • Substituents on the Aniline Ring: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aniline ring often enhance anticancer and antimicrobial activity.[16][21] The position of these substituents is also critical for target interaction.

  • Substituents on the Piperazine Nitrogen: The nature of the substituent on the distal nitrogen of the piperazine ring is a key determinant of activity.[2] Bulky aromatic or heteroaromatic groups can increase binding affinity to specific receptors or enzymes. For example, in many antipsychotics, this position is occupied by a group that interacts with dopamine or serotonin receptors.[19]

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for oral bioavailability and cell membrane permeability.[2] The piperazine ring itself contributes to water solubility, while modifications to the substituents can modulate the overall lipophilicity of the molecule.[2]

G cluster_0 Structure-Activity Relationship of Piperazine Anilines Core_Scaffold Piperazine Aniline Core Aniline_Substituents Aniline Ring Substituents (e.g., halogens, CF3) Core_Scaffold->Aniline_Substituents Piperazine_Substituents Piperazine N-Substituents (e.g., aryl, heteroaryl) Core_Scaffold->Piperazine_Substituents Biological_Activity Enhanced Biological Activity (Anticancer, Antipsychotic, Antimicrobial) Aniline_Substituents->Biological_Activity Modulates Potency Piperazine_Substituents->Biological_Activity Influences Selectivity

Caption: A diagram illustrating the key structure-activity relationships of substituted piperazine anilines.

Future Perspectives and Conclusion

The substituted piperazine aniline scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[13] The synthetic tractability and the ability to fine-tune the physicochemical and pharmacological properties through substituent modifications make it an attractive starting point for drug development campaigns.[1] Future research will likely focus on the development of more selective and potent analogs with improved safety profiles. The exploration of novel biological targets for this versatile scaffold will undoubtedly lead to the discovery of new therapeutic applications.

References

The Precision Strike: A Technical Guide to the Mechanism of Action of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-4-(4-methylpiperazin-1-yl)aniline moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of its analogues, primarily focusing on their role as competitive inhibitors of key oncogenic tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), c-Src, and Abl kinase. We will dissect the structural features that govern their inhibitory activity, the downstream cellular consequences of target engagement, and provide detailed protocols for the essential assays used to characterize these compounds. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, facilitating a deeper understanding and fostering the development of next-generation targeted therapies.

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

The this compound core is a recurring motif in a class of small molecule kinase inhibitors, most notably those with a 4-anilinoquinazoline or related heterocyclic framework. These compounds have garnered significant attention for their therapeutic potential, particularly in the treatment of various cancers. Their mechanism of action is primarily centered on the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive malignant cell growth, proliferation, and survival.

The strategic placement of the chloro and methylpiperazinyl groups on the aniline ring is not arbitrary; it is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 3-chloro group, a small lipophilic substituent, often enhances binding affinity within the hydrophobic pocket of the kinase active site. The 4-(4-methylpiperazin-1-yl) group, a basic side chain, can improve aqueous solubility and oral bioavailability, crucial characteristics for a successful drug candidate. This guide will delve into the specifics of how these structural features contribute to the inhibition of key oncogenic kinases.

Core Mechanism of Action: Competitive ATP Inhibition

Analogues based on the this compound scaffold predominantly function as Type I kinase inhibitors . This means they bind to the active conformation of the kinase, directly competing with the endogenous substrate, ATP, for the binding pocket.

The quinazoline (or a similar heterocyclic system) portion of the molecule typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site. The substituted aniline ring, in our case this compound, projects into a deeper hydrophobic pocket, where it makes crucial van der Waals contacts. The precise nature of these interactions determines the inhibitor's potency and selectivity for different kinases.

Key Kinase Targets and Downstream Signaling

While analogues of this class can exhibit a spectrum of kinase inhibitory activities, three prominent and well-validated targets in oncology are EGFR, c-Src, and Abl.

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation. Its aberrant activation through mutation or overexpression is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Mechanism of Inhibition: this compound analogues, when incorporated into a suitable heterocyclic scaffold like quinazoline, act as potent EGFR inhibitors. They compete with ATP for binding to the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand (e.g., EGF) binding, thereby blocking the initiation of downstream signaling cascades.

Downstream Cellular Effects: Inhibition of EGFR blocks two major signaling pathways crucial for cancer cell survival and proliferation:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is critical for cell proliferation. Its blockade leads to cell cycle arrest.

  • The PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival and apoptosis. Its inhibition promotes programmed cell death.

EGFR_Signaling_Inhibition cluster_pathways Downstream Signaling cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Aniline Analogue Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis mTOR->Apoptosis

Caption: Inhibition of EGFR by a this compound analogue.

c-Src is a non-receptor tyrosine kinase that is a key node in signaling pathways controlling cell adhesion, migration, invasion, and proliferation.[1] Its overexpression and/or hyperactivation are common in many solid tumors and are associated with metastatic potential and poor prognosis.[1]

Mechanism of Inhibition: Analogues containing the this compound scaffold can be potent inhibitors of c-Src, again by competing with ATP for the kinase domain's active site. The development of 3D-QSAR models for anilinoquinazoline derivatives has aided in optimizing their inhibitory activity against c-Src.[2]

Downstream Cellular Effects: Inhibition of c-Src can lead to:

  • Reduced Cell Motility and Invasion: c-Src phosphorylates key components of focal adhesions, such as focal adhesion kinase (FAK) and paxillin. Inhibiting c-Src disrupts these structures, impairing the cell's ability to move and invade surrounding tissues.

  • Decreased Proliferation: c-Src can activate other signaling pathways, including the MAPK and PI3K/AKT pathways, in some cellular contexts.[3] Its inhibition can therefore also contribute to reduced proliferation and survival.

  • Modulation of other Receptor Tyrosine Kinases: c-Src can physically and functionally interact with receptor tyrosine kinases like EGFR, amplifying their downstream signals.[4][5] Thus, c-Src inhibition can have broader effects by dampening signaling from other oncogenic drivers.

Abl kinase is another non-receptor tyrosine kinase. Its most well-known oncogenic form is the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML).

Mechanism of Inhibition: The this compound scaffold is also found in inhibitors of Bcr-Abl. These compounds bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream targets and blocking the pro-proliferative and anti-apoptotic signals that drive CML. A significant challenge in Bcr-Abl inhibitor development is overcoming resistance mutations, particularly the "gatekeeper" T315I mutation. The design of new analogues often focuses on achieving potent inhibition of both wild-type and mutant forms of Bcr-Abl.[6][7]

Downstream Cellular Effects: Inhibition of Bcr-Abl in CML cells leads to:

  • Induction of Apoptosis: Bcr-Abl signaling strongly promotes cell survival. Its inhibition rapidly triggers programmed cell death in leukemic cells.

  • Cell Cycle Arrest: The pro-proliferative signals from Bcr-Abl are blocked, leading to an arrest of the cell cycle, typically in the G1 phase.[8]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of these analogues are finely tuned by their chemical structure. Key SAR observations for the broader class of 4-anilinoquinazolines provide a framework for understanding the role of the this compound moiety.

Structural Feature Contribution to Activity References
Quinazoline Core Essential for activity; forms key hydrogen bonds with the kinase hinge region.[9]
Aniline Moiety Projects into a hydrophobic pocket; substitutions dictate potency and selectivity.[10]
3-Chloro Group Small, lipophilic substituent that often enhances binding affinity through favorable interactions in the hydrophobic pocket.[10]
4-Methylpiperazine Group Can improve aqueous solubility and pharmacokinetic properties. The basic nitrogen can form salt bridges or hydrogen bonds with acidic residues in or near the active site.[11]
Substituents on the Quinazoline Ring Electron-donating groups are generally favored for EGFR inhibition. A wide range of substituents are tolerated at the C-7 position, often used to modulate solubility and selectivity.[9][10][11]

Experimental Protocols for Mechanistic Characterization

To elucidate the mechanism of action of a novel this compound analogue, a series of biochemical and cell-based assays are required.

Experimental_Workflow Start Novel Analogue Biochem Biochemical Assays Start->Biochem Cellular Cell-Based Assays Start->Cellular Kinase Kinase Inhibition Assay (IC50 Determination) Biochem->Kinase Binding Binding Affinity Assay (Kd Determination) Biochem->Binding Mechanism Mechanism of Action (e.g., ATP Competition) Biochem->Mechanism Prolif Cell Proliferation Assay (e.g., MTT, IC50) Cellular->Prolif Apoptosis Apoptosis Assay (e.g., Annexin V) Cellular->Apoptosis Signaling Downstream Signaling Assay (e.g., Western Blot) Cellular->Signaling Output Characterized Inhibitor Kinase->Output Binding->Output Prolif->Output Apoptosis->Output Signaling->Output Mechanism->Output

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., c-Src).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is then detected using a specific antibody, often in an ELISA format.

Materials:

  • Recombinant active kinase (e.g., c-Src)

  • Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)

  • 96-well microplate (high-binding)

  • Kinase reaction buffer (containing MgCl2, MnCl2, DTT)

  • ATP solution

  • Test compound (serial dilutions)

  • Staurosporine or other known inhibitor (positive control)

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of a 96-well plate with the kinase substrate solution. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Inhibitor Addition: Add serial dilutions of the test compound, positive control, and vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction Initiation: Prepare a kinase reaction mix containing the recombinant kinase in kinase buffer. Add this mix to all wells except the negative control.

  • Phosphorylation: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by washing the plate three times with wash buffer.

  • Detection: Add the anti-phosphotyrosine-HRP antibody solution to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Development: Add TMB substrate to each well. Incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR, K562 for Bcr-Abl)

  • Complete cell culture medium

  • 96-well cell culture plate

  • Test compound (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably successful platform for the development of potent and selective kinase inhibitors. Its analogues primarily act as competitive inhibitors of ATP, targeting key oncogenic drivers such as EGFR, c-Src, and Abl kinase. By blocking these critical nodes in cancer signaling networks, these compounds can induce cell cycle arrest and apoptosis, leading to potent anti-tumor activity.

The future of research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While potent, many kinase inhibitors have off-target effects. The development of more selective inhibitors will be crucial to minimize toxicity and improve therapeutic outcomes.

  • Overcoming Resistance: The emergence of drug resistance is a major clinical challenge. The design of next-generation analogues that can inhibit drug-resistant mutant kinases is a high priority.

  • Exploring Novel Targets: The versatility of this scaffold suggests that it could be adapted to inhibit other kinases implicated in cancer and other diseases.

  • Combination Therapies: The combination of these targeted agents with other anticancer drugs, including chemotherapy and immunotherapy, holds great promise for achieving synergistic effects and more durable responses in patients.

A thorough understanding of the mechanism of action, as detailed in this guide, is fundamental to the successful advancement of this important class of therapeutic agents.

References

A Technical Guide to In Silico Modeling of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, a molecule of significant interest in medicinal chemistry. We delineate a complete computational workflow, from target identification and system preparation to advanced simulation and analysis techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and pharmacophore modeling. By explaining the causality behind each methodological choice, this guide aims to equip the reader with the expertise to rigorously model and interpret the molecular interactions of this and similar compounds, thereby accelerating structure-based drug discovery efforts.

Introduction: The Case for Modeling this compound

This compound (CAS: 16154-72-6) is a substituted aniline derivative that incorporates structural motifs commonly found in pharmacologically active agents.[1][2] The presence of a chloro-substituted aromatic ring and a methylpiperazine group suggests its potential as a scaffold for kinase inhibitors.[3][4] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6][7] Consequently, kinases have become one of the most important families of drug targets.[8][9]

In silico modeling provides a powerful, resource-efficient paradigm for exploring the potential of molecules like this compound.[6] By simulating its interactions with putative biological targets at an atomic level, we can predict binding affinity, elucidate mechanisms of action, and generate hypotheses for further experimental validation. This guide outlines a robust, multi-stage computational approach to achieve these goals.

Foundational Analysis: Physicochemical Profile and Target Selection

Before initiating complex simulations, a foundational understanding of the ligand is essential. This compound is an organic compound with the chemical formula C₁₁H₁₆ClN₃.[2] Its structure, featuring hydrogen bond donors (the aniline amine) and acceptors (piperazine nitrogens), as well as a hydrophobic chloro-aromatic system, predetermines its potential interaction patterns.

Target Selection Rationale: The aniline-piperazine scaffold is a well-established "hinge-binding" motif in many Type I kinase inhibitors, which target the ATP-binding site.[5][8] This motif typically forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. Therefore, a logical starting point for this modeling study is to select a well-characterized protein kinase implicated in a significant human disease. For the purpose of this guide, we will proceed with Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase whose mutations are drivers in non-small cell lung cancer. Its structure is well-resolved, and it serves as an excellent model system.

The In Silico Experimental Workflow: A Comprehensive Overview

Our investigation follows a structured, multi-step computational workflow. Each stage builds upon the last, progressively refining our understanding of the protein-ligand interaction from a static prediction to a dynamic and energetically favorable model.

G cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_sim 3. Dynamic Stability Assessment cluster_energy 4. Energetic Evaluation PDB Target Selection (e.g., EGFR) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure Generation PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Dock Molecular Docking (AutoDock Vina) PrepProtein->Dock PrepLigand->Dock Analysis1 Pose Clustering & Scoring Dock->Analysis1 MD Molecular Dynamics Simulation (GROMACS) Analysis1->MD Analysis2 Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis2 MMPBSA Binding Free Energy Calculation (g_mmpbsa) Analysis2->MMPBSA Analysis3 Energy Decomposition MMPBSA->Analysis3 Conclusion Conclusion Analysis3->Conclusion Final Interpretation

Caption: Overall in silico workflow for modeling ligand interactions.

Detailed Methodologies and Protocols

This section provides the core technical protocols. The causality behind each step is explained to ensure a deep understanding of the process.

System Preparation: Establishing a Valid Starting Point

Garbage in, garbage out. The quality of your starting structures dictates the reliability of all subsequent results.

Protocol 4.1.1: Protein Structure Preparation

  • Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, EGFR kinase domain (PDB ID: 2GS2) is a suitable choice.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial to ensure the simulation focuses only on the protein and our ligand of interest.[10]

  • Add Hydrogens & Repair: Crystal structures often lack hydrogen atoms. Use software like AutoDock Tools or Chimera to add hydrogens, assuming a physiological pH of 7.4. This step also allows for the repair of any missing side chains or loops.

  • Assign Charges: Compute partial atomic charges for the protein atoms using a force field-compatible method (e.g., Gasteiger charges). These charges are fundamental for calculating electrostatic interactions.[10]

  • Output File: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[11]

Protocol 4.1.2: Ligand Structure Preparation

  • Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D sketch into a 3D conformation.

  • Energy Minimization: This is a critical step. The initial 3D structure is energetically unfavorable. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This prevents steric clashes and ensures the ligand's geometry is realistic.

  • Assign Charges & Torsion: As with the protein, assign partial atomic charges (e.g., Gasteiger). Define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore.

  • Output File: Save the prepared ligand in the PDBQT format.[11]

Molecular Docking: Predicting the Binding Mode

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12][13] It uses a scoring function to estimate the binding affinity for different poses. We will use AutoDock Vina, a widely used and efficient docking engine.[11]

G cluster_grid Grid Box Definition cluster_vina Docking Execution Input_P Prepared Protein (receptor.pdbqt) Grid Define Search Space (Center x, y, z; Size x, y, z) Input_P->Grid Input_L Prepared Ligand (ligand.pdbqt) Vina Run AutoDock Vina vina --config conf.txt --log log.txt Input_L->Vina Conf Configuration File (conf.txt) Grid->Conf Conf->Vina Output Output Poses (output.pdbqt) Vina->Output Analysis Analysis Output->Analysis Analyze Poses & Scores

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 4.2.1: Performing the Docking Simulation

  • Define the Search Space: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. This box should be centered on the known active site (e.g., the ATP-binding pocket of EGFR) and be large enough to accommodate the ligand in various orientations.[14]

  • Create Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line. Vina will explore different conformations of the ligand within the defined grid box and rank them based on its scoring function.

  • Analyze Results: Vina outputs multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest energy score is considered the most probable binding mode. Visualize this top-ranked pose complexed with the protein to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-8.5MET793, GLY796, LEU718
2-8.2CYS797, LEU844, ALA743
3-7.9LYS745, THR790, ASP855
Table 1: Example output from a molecular docking simulation. Lower binding affinity values indicate stronger predicted binding.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations model the system's behavior over time, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment (water and ions).[6][15] This allows us to assess the stability of the predicted binding pose. We will use GROMACS, a powerful and open-source MD engine.[16][17]

G Start Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field, Ligand Params) Start->Topology Solvate Solvation (Add Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Temp) Min->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Step-by-step workflow for a GROMACS MD simulation.

Protocol 4.3.1: Running the MD Simulation

  • System Topology: Define the system's topology using a force field (e.g., AMBER99SB-ILDN for the protein). This involves creating parameter files for the ligand that are compatible with the protein force field.

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Then, add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration.[15]

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration (NVT and NPT): This is a two-stage process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): The pressure is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to the correct value.

  • Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without position restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.[18]

  • Trajectory Analysis: Analyze the output trajectory to validate the simulation and extract meaningful data.

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing away from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation.

Binding Free Energy Calculation: Quantifying Affinity

MD simulations provide a stable complex, but they don't directly yield a binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular post-processing techniques to estimate the binding free energy from MD trajectories.[19][20][21]

Protocol 4.4.1: Performing MM/PBSA Calculation

  • Extract Snapshots: Select a series of snapshots (frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated by summing several energy terms for the complex, protein, and ligand individually. The core equation is:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where ΔE_MM includes van der Waals and electrostatic energies.

    • ΔG_solv is the solvation free energy (polar and non-polar contributions).

    • TΔS is the conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).[20]

  • Average the Results: Average the calculated ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

  • Energy Decomposition: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[19] This highlights "hotspot" residues that are critical for the interaction.

Energy ComponentAverage Contribution (kJ/mol)
Van der Waals Energy-150.4
Electrostatic Energy-45.2
Polar Solvation Energy+85.7
Non-polar Solvation Energy-12.1
Total ΔG_bind -122.0
Table 2: Example MM/PBSA binding free energy results. A negative ΔG_bind indicates a favorable binding interaction.
Pharmacophore Modeling: Identifying Key Features

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[22][23] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Protocol 4.5.1: Generating a Structure-Based Pharmacophore

  • Use the Stable Complex: Start with the representative protein-ligand complex structure obtained from the MD simulation analysis.

  • Identify Interaction Features: Use software like LigScout or Phase to automatically identify the key interaction points between this compound and the EGFR active site.

  • Generate the Model: The software will generate a 3D model consisting of feature points with specific locations and radii. For our example, a likely pharmacophore would include:

    • One Hydrogen Bond Donor (from the aniline -NH₂).

    • One or two Hydrogen Bond Acceptors (from the piperazine nitrogens).

    • One Aromatic Ring feature.

    • One Hydrophobic feature (from the chloro-group).

  • Application: This pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules that match the essential binding features, potentially identifying new and diverse scaffolds with similar activity.[24][25]

Conclusion and Future Directions

This guide has presented a rigorous, multi-faceted in silico workflow for characterizing the molecular interactions of this compound with a representative protein kinase target. By integrating molecular docking, molecular dynamics, binding free energy calculations, and pharmacophore modeling, we can construct a detailed and dynamic model of binding. The results from such a study—including the predicted binding pose, the assessment of its stability, the quantitative estimation of binding affinity, and the identification of key interaction features—provide a strong foundation for hypothesis-driven drug design. These computational insights can effectively guide the synthesis of new analogues with improved potency and selectivity, ultimately streamlining the path from chemical concept to therapeutic candidate.

References

Methodological & Application

Application Note: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline as a Privileged Building Block for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors often relies on modular synthesis using high-value building blocks. This guide provides an in-depth technical overview of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline , a key intermediate in the synthesis of numerous clinically important kinase inhibitors, including the paradigm-shifting drug Imatinib. We will explore its strategic value in inhibitor design, provide detailed protocols for its incorporation into lead scaffolds, and outline methodologies for the biochemical evaluation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their kinase inhibitor programs.

The Strategic Value of a Privileged Building Block

This compound is more than a simple synthetic intermediate; it is a carefully optimized fragment that simultaneously addresses several critical aspects of drug design. Its structure contains three key pharmacophoric elements:

  • The Primary Aniline: This nucleophilic group serves as the primary chemical handle for coupling to the core heterocyclic scaffold of the target inhibitor. This is typically achieved through robust and versatile methods like palladium-catalyzed C-N cross-coupling reactions.

  • The 4-(4-methylpiperazin-1-yl) Group: This moiety is arguably the most critical feature. The basic nitrogen of the piperazine ring is typically protonated at physiological pH. This positive charge dramatically enhances aqueous solubility, a crucial property for oral bioavailability.[1] Furthermore, this group often forms key hydrogen bonds and ionic interactions with amino acid residues in the solvent-exposed region of the kinase ATP-binding pocket, contributing significantly to binding affinity.[2][3]

  • The meta-Chloro Substituent: The chlorine atom serves to modulate the electronic properties and pKa of the aniline nitrogen, which can fine-tune its reactivity in coupling reactions and its hydrogen-bonding potential in the final inhibitor-kinase complex.

The combination of these features in a single, readily available building block makes it a highly efficient starting point for generating libraries of potent and drug-like kinase inhibitors.

Physicochemical Properties

A clear understanding of the building block's properties is essential for reaction setup and purification.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 16154-72-6[4]
Molecular Formula C₁₁H₁₆ClN₃[4]
Molecular Weight 225.72 g/mol Calculated
Appearance Orange solid[5]
Purity Typically >99%[5]

Role in Kinase Recognition: Lessons from Imatinib

The archetypal example of this building block's utility is in the structure of Imatinib (Gleevec), a selective inhibitor of the Bcr-Abl tyrosine kinase.[6][7][8] In the Bcr-Abl ATP-binding site, the 2-phenylaminopyrimidine core forms critical hydrogen bonds with the "hinge region" of the kinase. The this compound fragment, connected via an amide linker, positions the N-methylpiperazine group to make crucial interactions. Structural biology studies have shown that the protonated piperazine moiety forms hydrogen bonds and ionic interactions with residues like Ile-360, His-361, and the DFG motif's Asp-381, anchoring the inhibitor firmly in the binding pocket.[2][3]

cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor Imatinib-like Inhibitor Hinge Hinge Region (e.g., Met-318) DFG_Motif DFG Motif (e.g., Asp-381) Solvent_Front Solvent Front (e.g., Ile-360) Core Heterocyclic Core (e.g., Phenylaminopyrimidine) Core->Hinge H-Bonds Aniline Aniline Moiety (from Building Block) Core->Aniline Amide Linker Piperazine N-Methylpiperazine (Solubility & Binding) Aniline->Piperazine C-N Bond Piperazine->DFG_Motif Ionic Interaction Piperazine->Solvent_Front H-Bonds

Caption: General binding mode of an inhibitor using the title building block.

Synthetic Protocol: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful and widely used method for constructing the C-N bond between the aniline building block and a heterocyclic halide (e.g., a 2-chloropyrimidine).[7][9] The reaction is prized for its functional group tolerance and high yields.

Illustrative Reaction Scheme

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl chloride.

Materials:

  • This compound (1.0 mmol, 225.7 mg)

  • Heteroaryl chloride (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the heteroaryl chloride, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Scientist's Note (E-E-A-T): The order of addition of solids is not critical, but they should be added under a positive flow of inert gas to minimize exposure to air. Pd(0) catalysts are sensitive to oxygen.[6] The use of a pre-weighed glovebox is ideal for handling these reagents. NaOtBu is highly hygroscopic and should be handled quickly.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

    • Rationale: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the organometallic intermediates.[10] It must be anhydrous as water can interfere with the catalyst and base.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

    • Rationale: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[7][11] The temperature is necessary to overcome the activation energy for the oxidative addition of the Pd(0) into the aryl-chloride bond.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the limiting starting material indicates completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure product.

Protocol for Biochemical Evaluation of Kinase Inhibition

Once a new inhibitor is synthesized, its biological activity must be quantified. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[11][12]

ADP-Glo™ Assay Principle

Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP (In presence of Inhibitor) ADP_Produced ADP Produced Step1->ADP_Produced ATP_Left Remaining ATP Step1->ATP_Left Step2 Step 2: Add ADP-Glo™ Reagent Terminates kinase reaction Depletes remaining ATP ADP_Produced->Step2 ATP_Left->Step2 ADP_Only ADP Only Step2->ADP_Only Step3 Step 3: Add Kinase Detection Reagent Converts ADP back to ATP Luciferase/Luciferin reaction ADP_Only->Step3 ATP_New Newly Synthesized ATP Step3->ATP_New Light Luminescent Signal (Proportional to ADP) ATP_New->Light

References

Application Notes & Protocols: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Privileged Scaffold

In the landscape of modern oncology drug discovery, the pursuit of novel molecular entities that can selectively target dysregulated cellular pathways is paramount. Within this context, certain chemical motifs, often termed "privileged scaffolds," emerge as consistently valuable starting points for the synthesis of potent therapeutic agents. The arylpiperazine core is one such scaffold, renowned for its presence in a multitude of clinically successful drugs, particularly kinase inhibitors.[1] 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, the subject of this guide, is not an anticancer agent in itself. Instead, it represents a highly strategic and versatile chemical intermediate—a foundational building block for the construction of more complex, biologically active molecules.

The utility of this aniline derivative lies in its unique combination of features: a reactive primary amine for synthetic elaboration, a chlorine substituent to modulate electronic properties and metabolic stability, and a 4-methylpiperazine group which can enhance aqueous solubility and provide a key interaction point with biological targets.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this intermediate and its application in the creation and preliminary evaluation of novel compounds for cancer research.

Compound Profile: Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis and research.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 16154-72-6[3]
Molecular Formula C₁₁H₁₆ClN₃[3]
Molecular Weight 225.72 g/mol [3]
Appearance Typically an orange or off-white solid[3]
Purity >98% (typical for research applications)N/A
Solubility Soluble in organic solvents like methanol, DMSO, DMFN/A

Protocol I: Synthesis of this compound

This protocol details the synthesis of the title compound from its corresponding nitro-aromatic precursor via catalytic hydrogenation. This is a standard and efficient method for the reduction of an aromatic nitro group to an aniline.

3.1 Principle

The nitro group of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine is selectively reduced to a primary amine using a platinum or palladium catalyst under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds, leading to the formation of the aniline and water as the byproduct.

3.2 Materials and Reagents

  • 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine

  • Methanol (MeOH), anhydrous

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)

  • Hydrogen (H₂) gas supply with a balloon or hydrogenation apparatus

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

3.3 Step-by-Step Procedure

  • Reaction Setup: In a suitable round-bottom flask, dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in methanol (approx. 15 mL per gram of starting material).[3]

  • Catalyst Addition: Carefully add the catalyst, Platinum(IV) oxide (approx. 0.01 eq) or 10% Pd/C (approx. 10% by weight of the starting material), to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 24-48 hours).[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[3]

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield this compound as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Application: Synthesis of a Representative Kinase Inhibitor Scaffold

The primary application of this compound in cancer research is its use as a nucleophile to construct larger molecules. The aniline nitrogen is a key reactive handle. This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloropyrimidine, a common core structure in many tyrosine kinase inhibitors (TKIs).[4][5]

4.1 Principle

The electron-rich aniline nitrogen of this compound acts as a nucleophile, attacking the electron-deficient C4 position of 2,4-dichloropyrimidine. The C4 position is more reactive than the C2 position. A mild base is used to neutralize the HCl generated during the reaction, driving it to completion. The resulting N-(2-chloropyrimidin-4-yl) intermediate is a versatile scaffold for further elaboration, for example, by coupling another amine at the C2 position to build a complete TKI.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Solvent: Isopropanol Base: NaHCO₃ Heat (e.g., 80 °C) A->C B 2,4-Dichloropyrimidine B->C D N-(2-chloro-4-(3-chloro-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4-amine) (Kinase Inhibitor Scaffold) C->D caption Synthetic workflow for a representative kinase inhibitor scaffold.

Caption: Synthetic workflow for a representative kinase inhibitor scaffold.

4.2 Materials and Reagents

  • This compound

  • 2,4-Dichloropyrimidine

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Isopropanol (IPA) or a similar polar aprotic solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

4.3 Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 2,4-dichloropyrimidine (~1.1 eq), and sodium bicarbonate (~2.0 eq).

  • Solvent Addition: Add isopropanol to the flask (sufficient to dissolve the reactants upon heating).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and then water to remove excess base. Dry the solid under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Characterization: The structure of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to ensure the correct regiochemistry and purity.

Biological Context and Downstream Protocols

Compounds synthesized using this aniline intermediate are often designed to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of kinases like Receptor Tyrosine Kinases (RTKs) is a hallmark of many cancers.[7]

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Inhibitor Synthesized Inhibitor Inhibitor->RTK Blocks ATP Binding Site Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation caption Generic RTK signaling pathway targeted by kinase inhibitors.

References

Antimicrobial and antifungal screening of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Antimicrobial and Antifungal Screening of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of multi-drug resistant (MDR) pathogens necessitates a continuous search for novel therapeutic agents that operate via new mechanisms or can overcome existing resistance pathways.[1] In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research. The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, including a wide array of antimicrobial agents.[2][3][4][5]

The this compound scaffold is of significant interest. This structure shares features with the highly successful quinolone class of antibiotics, where a piperazine ring at the C7 position is often critical for antibacterial potency and spectrum.[6][7] This structural similarity suggests a promising, albeit hypothetical, mechanism of action and provides a strong rationale for its investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic screening of this compound derivatives for both antibacterial and antifungal activities. The methodologies described herein are designed to be robust and self-validating, enabling the reliable identification and characterization of promising lead compounds.

Scientific Rationale and Mechanistic Hypothesis

Causality Behind Experimental Design: Why This Scaffold?

The selection of the this compound scaffold is not arbitrary. It is a strategic choice based on established principles of medicinal chemistry. Many potent fluoroquinolone antibiotics, such as ciprofloxacin, feature a piperazine moiety. This ring system is known to influence critical properties, including:

  • Target Engagement: The basic nitrogen of the piperazine ring can interact with key residues in the active sites of bacterial enzymes.[8]

  • Pharmacokinetics: The piperazine group can improve aqueous solubility and cell permeability, allowing the drug to effectively reach its intracellular target.[9]

  • Spectrum of Activity: Modifications to the piperazine ring have been shown to modulate the spectrum of activity against different bacterial species.

Hypothesized Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Given the structural parallels with quinolones, we can hypothesize a similar mechanism of action. Quinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][10] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[8] The proposed mechanism involves the drug stabilizing a transient, cleaved DNA-enzyme complex, which converts these essential enzymes into toxic proteins that fragment the bacterial chromosome, leading to rapid cell death.[6][10] The aniline and piperazine components of the test derivatives are hypothesized to be crucial for binding within the enzyme-DNA complex.

Hypothesized Mechanism of Quinolone-like Action Compound Aniline Derivative Complex Ternary Complex (Drug-Enzyme-DNA) Compound->Complex Binds to Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Traps DNA Bacterial DNA DNA->Complex Block Replication Blockage & Chromosome Fragmentation Complex->Block Causes Replication DNA Replication Fork Replication->Block Halts Death Bacterial Cell Death Block->Death Leads to

Caption: Hypothesized mechanism of action for aniline derivatives.

A Multi-Tiered Screening Workflow

A logical, stepwise approach is essential for efficiently screening a library of novel compounds. This workflow prioritizes high-throughput primary screening to identify active compounds, followed by more quantitative secondary assays to characterize their potency.

start Synthesized Aniline Derivatives Library primary_screen Primary Screening: Agar Disk Diffusion Assay start->primary_screen decision1 Active Compound? (Zone of Inhibition > 8mm) primary_screen->decision1 secondary_screen Secondary Screening: Broth Microdilution for MIC decision1->secondary_screen Yes inactive Inactive: Archive decision1->inactive No tertiary_screen Tertiary Screening: Determine MBC / MFC secondary_screen->tertiary_screen hit Hit Compound Identified tertiary_screen->hit

Caption: A multi-tiered workflow for antimicrobial screening.

Protocol 1: Primary Screening via Agar Disk Diffusion Assay

This method serves as a rapid, qualitative screen to identify derivatives with any level of antimicrobial activity.[11][12] It relies on the diffusion of the test compound from a paper disk into an agar medium uniformly seeded with a test microorganism.[13][14]

A. Materials and Reagents

  • Test this compound derivatives

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, sterile)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria[15]

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[13]

  • Sterile cotton swabs, forceps, micropipettes, and tips

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg, Fluconazole 25 µg)

  • Incubator (35°C ± 2°C)

B. Step-by-Step Methodology

  • Preparation of Test Disks:

    • Prepare a stock solution of each derivative in DMSO at a concentration of 1 mg/mL.

    • Aseptically apply 20 µL of each compound's stock solution onto a sterile paper disk. This yields a disk containing 20 µg of the test compound.

    • Prepare a negative control disk by applying 20 µL of pure DMSO.

    • Allow disks to dry completely in a sterile biological safety cabinet before use. This prevents solvent effects from interfering with the results.

  • Inoculum Preparation:

    • Using a sterile loop, select 3-5 well-isolated colonies of the test microorganism from a pure, overnight culture.

    • Transfer the colonies into a tube with 4-5 mL of sterile saline.

    • Vortex the tube to create a homogeneous suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is a critical step for reproducibility, as it standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, rotating it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA (for bacteria) or SDA (for fungi) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12][16]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared test compound disks, the positive control disk, and the negative control disk onto the inoculated agar surface.[15]

    • Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate to prevent overlapping zones.[14]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.

C. Data Interpretation

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm), including the 6 mm disk diameter.

  • The DMSO control disk should show no zone of inhibition. The positive control should produce a zone within its established quality control range.

  • A zone of inhibition around a test compound disk indicates antimicrobial activity.

Compound ID Test Organism Zone of Inhibition (mm)Interpretation
Derivative AS. aureus18Active
Derivative AE. coli0Inactive
Derivative BS. aureus22Active
Derivative BE. coli15Active
Ciprofloxacin (5 µg)E. coli32Valid (Control)
DMSOE. coli0Valid (Control)
Table 1: Example Data Presentation for Agar Disk Diffusion Assay.

Protocol 2: Secondary Screening via Broth Microdilution for MIC Determination

This method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] This quantitative assay is crucial for comparing the potency of different derivatives.

A. Materials and Reagents

  • Active derivatives identified from the primary screen.

  • Sterile 96-well, round-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 Medium for fungi.

  • Test microorganisms and 0.5 McFarland standard inoculum (prepared as in Protocol 1).

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Sterile multichannel pipette.

B. Step-by-Step Methodology

  • Plate Preparation and Compound Dilution:

    • Dispense 100 µL of the appropriate sterile broth (CAMHB or RPMI) into all wells of a 96-well plate.[20]

    • In the first column of wells, add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the 100 µL of broth, mixing well. This creates a total volume of 200 µL at a concentration of 128 µg/mL.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, the second to the third, and so on, until the tenth column. Discard the final 100 µL from the tenth column.[20] This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[18]

  • Inoculation:

    • Dilute the 0.5 McFarland standard inoculum in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (columns 1-11) with 5 µL of this standardized inoculum. Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

C. Data Interpretation

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) or pellet formation at the bottom of the well.[18][21]

  • The sterility control well should remain clear, and the growth control well should be turbid.

Compound ID Test Organism MIC (µg/mL)
Derivative BS. aureus4
Derivative BE. coli16
Derivative BC. albicans>128
CiprofloxacinS. aureus0.5
Table 2: Example Data Presentation for MIC Determination.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC value indicates growth inhibition (stasis), but not necessarily cell death (cidal activity). The MBC/MFC assay distinguishes between these two outcomes.

A. Step-by-Step Methodology

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-inoculate these aliquots onto a fresh, drug-free MHA or SDA plate.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing on the spot).

Compound ID Test Organism MIC (µg/mL)MBC (µg/mL)Interpretation
Derivative BS. aureus48Bactericidal
Derivative CS. aureus4>128Bacteriostatic
Table 3: Example Data for MBC Determination and Interpretation. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

References

Application Notes & Protocols: Evaluating the Neuroleptic Potential of Piperazine-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Modern Neuroleptic Scaffold

Schizophrenia is a complex and debilitating neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms.[1] For decades, the mainstay of treatment has been antipsychotic agents that primarily antagonize the dopamine D2 receptor. While effective against positive symptoms like hallucinations and delusions, these "typical" antipsychotics are often burdened by significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia, stemming from their potent D2 blockade in the nigrostriatal pathway.[2]

The advent of "atypical" antipsychotics marked a paradigm shift. These agents, such as clozapine and risperidone, generally exhibit a broader receptor binding profile, most notably a combined antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual action is widely believed to be responsible for their improved efficacy against negative symptoms and a significantly lower propensity to induce EPS.[3][5]

Within this modern pharmacological landscape, the piperazine-substituted aniline scaffold has emerged as a privileged structure in the design of novel neuroleptic agents.[6][7][8] Its structural versatility allows for fine-tuning of affinities for various CNS receptors, making it an ideal starting point for developing multi-target antipsychotics with improved efficacy and safety profiles.[1][9] Aripiprazole, a D2 partial agonist and 5-HT1A partial agonist, is a prominent example of a successful drug featuring this core structure.[2][10]

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the neuroleptic potential of novel piperazine-substituted aniline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound screening cascade from in vitro characterization to in vivo validation.

Pharmacological Rationale: The D2/5-HT2A Atypicality Hypothesis

The leading hypothesis for atypical antipsychotic action centers on the synergistic interplay between D2 and 5-HT2A receptor blockade.

  • Dopamine D2 Receptor (Gi-Coupled): Hyperactivity in the mesolimbic dopamine pathway is strongly linked to the positive symptoms of schizophrenia.[11] Antagonism of postsynaptic D2 receptors in this region is the primary mechanism of action for all effective antipsychotics. However, blocking D2 receptors in the nigrostriatal pathway leads to EPS, and blockade in the tuberoinfundibular pathway can cause hyperprolactinemia.

  • Serotonin 5-HT2A Receptor (Gq-Coupled): Serotonin, via 5-HT2A receptors, exerts a tonic, inhibitory effect on dopamine release in several brain regions, including the striatum and prefrontal cortex.[12] By antagonizing 5-HT2A receptors, atypical antipsychotics can disinhibit dopamine release in these specific pathways. This serotonin-mediated dopamine release is thought to be sufficient to counteract the motor side effects caused by D2 blockade in the striatum, while not overpowering the therapeutic D2 blockade in the mesolimbic system.[3] This mechanism may also contribute to improved cognitive and negative symptoms by enhancing dopamine levels in the prefrontal cortex.

The following diagram illustrates the canonical signaling pathways for these two key receptors.

Receptor_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway (Gi) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq) D2R D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellResponse_D2 Modulation of Neuronal Excitability PKA->CellResponse_D2 SHT2AR 5-HT2A Receptor Gq Gq Protein SHT2AR->Gq Activates Serotonin Serotonin Serotonin->SHT2AR PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity DAG->PKC CellResponse_5HT2A Modulation of Neurotransmission Ca->CellResponse_5HT2A PKC->CellResponse_5HT2A

Caption: D2 (Gi-coupled) and 5-HT2A (Gq-coupled) signaling pathways.

A Validated Screening Cascade for Neuroleptic Drug Discovery

A hierarchical screening approach is essential for the efficient and logical progression of candidate compounds. This workflow ensures that resource-intensive in vivo studies are reserved for compounds with the most promising in vitro profiles.

Screening_Cascade CompoundLib Compound Library (Piperazine-Anilines) PrimaryScreen Primary Screen: In Vitro Receptor Binding (D2 & 5-HT2A) CompoundLib->PrimaryScreen HitSelection Hit Selection (Potency & D2/5HT2A Ratio) PrimaryScreen->HitSelection HitSelection->CompoundLib Inactive SecondaryScreen Secondary Screen: In Vitro Functional Assays (Antagonist Mode) HitSelection->SecondaryScreen Hits LeadSelection Lead Selection (Confirmed Antagonism) SecondaryScreen->LeadSelection LeadSelection->PrimaryScreen No Functional Activity InVivoEfficacy In Vivo Efficacy Models (e.g., Amphetamine Hyperlocomotion) LeadSelection->InVivoEfficacy Leads InVivoSafety In Vivo Safety Models (e.g., Catalepsy) InVivoEfficacy->InVivoSafety LeadOpt Lead Optimization (ADME/Tox, SAR) InVivoSafety->LeadOpt

Caption: Hierarchical screening cascade for neuroleptic candidates.

PART 1: In Vitro Evaluation Protocols

The initial phase of screening focuses on quantifying the interaction of test compounds with the primary molecular targets.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Causality & Principle: This is a competitive binding assay. A radiolabeled ligand (e.g., [³H]-Spiperone), which has a known high affinity for the D2 receptor, is incubated with a source of D2 receptors (e.g., membranes from HEK293 cells expressing the receptor).[13] The test compound is added at increasing concentrations, competing with the radioligand for the binding sites. The amount of radioactivity bound to the membranes is measured, and a decrease in signal indicates displacement by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13] Spiperone is an excellent choice as it is a high-affinity D2 antagonist.[14][15]

Methodology:

  • Receptor Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D2L receptor subtype.[13]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[13]

    • Centrifuge the homogenate (e.g., 20,000 x g for 30 minutes at 4°C).[13]

    • Resuspend the resulting membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford assay.[13]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • Test compound at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

      • Radioligand: [³H]-Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM).[13]

      • Receptor Membranes (e.g., 10-20 µg of protein per well).

    • Controls:

      • Total Binding: All components except the test compound (replace with vehicle).

      • Non-Specific Binding (NSB): All components plus a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled Haloperidol) to saturate all specific binding sites.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

Objective: To determine if a high-affinity compound acts as an antagonist at the human 5-HT2A receptor.

Causality & Principle: Binding does not equal function. A compound that binds with high affinity could be an agonist, antagonist, or inverse agonist. This assay confirms the functional mode of action. The 5-HT2A receptor is Gq-protein coupled; its activation leads to the mobilization of intracellular calcium ([Ca²⁺]i).[12][16][17] This assay uses cells co-expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye. In antagonist mode, the cells are pre-incubated with the test compound. Then, a known 5-HT2A agonist (like serotonin) is added at a concentration that elicits a sub-maximal response (EC80). An effective antagonist will block the agonist-induced increase in fluorescence.[16]

Methodology:

  • Cell Preparation:

    • Use a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.[17]

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to near confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.

  • Antagonist Mode Assay:

    • Using a fluorometric imaging plate reader (FLIPR) or similar instrument, measure the baseline fluorescence.

    • Add the test compounds at various concentrations and incubate for 15-30 minutes.

    • Add a challenge dose of a 5-HT2A agonist (e.g., Serotonin at its EC80 concentration, typically in the low nanomolar range).[16]

    • Immediately measure the resulting fluorescence signal over time (typically 2-3 minutes). The peak fluorescence intensity reflects the [Ca²⁺]i.

  • Data Analysis:

    • The antagonist effect is measured as the percentage inhibition of the agonist's response.

    • Plot the percentage inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that blocks 50% of the agonist's effect.

Data Presentation: In Vitro Pharmacology Profile

The goal is to identify compounds with high affinity for both D2 and 5-HT2A receptors. A 5-HT2A/D2 Ki ratio greater than 1 is often considered characteristic of atypical antipsychotics.[18]

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Ratio
Haloperidol (Typical) 1.250.542.1
Risperidone (Atypical) 3.50.20.06
Aripiprazole (Atypical) 0.93.43.8
Compound X (Test) 2.11.50.71
Compound Y (Test) 15.80.80.05
Compound Z (Test) 0.525.050.0

Note: Data are representative examples compiled from literature precedents.

PART 2: In Vivo Assessment Protocols

Promising leads from in vitro screening must be evaluated in whole-animal models to assess their therapeutic potential and liability for side effects.[19] Animal models of schizophrenia can be categorized as drug-induced, genetic, lesion, or developmental.[20][21] For initial screening, drug-induced models are highly efficient.

Protocol 3: Amphetamine-Induced Hyperlocomotion (Predictive of Antipsychotic Efficacy)

Objective: To assess the ability of a test compound to reverse the hyperdopaminergic state thought to mimic the positive symptoms of psychosis.[11]

Causality & Principle: Psychostimulants like d-amphetamine increase synaptic dopamine levels, leading to stereotyped behaviors and hyperlocomotion in rodents.[11] This is a well-validated model with high predictive validity for antipsychotic efficacy.[22] An effective antipsychotic, by blocking D2 receptors, will attenuate this stimulant-induced hyperactivity.[18]

Methodology:

  • Animals and Habituation:

    • Use male Swiss albino mice or Wistar rats.[14]

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Place each animal individually into an open-field activity chamber (a clear box with infrared beams to track movement) and allow them to habituate for 30-60 minutes.

  • Dosing and Testing:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

    • After a pre-treatment period (e.g., 30-60 minutes, depending on the route), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

    • Immediately return the animal to the activity chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) for the next 60-90 minutes.

  • Data Analysis:

    • Compare the locomotor activity of the vehicle + amphetamine group to the test compound + amphetamine groups.

    • Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • Calculate the dose that produces a 50% reversal of the amphetamine effect (ED50).

Protocol 4: Catalepsy Test (Predictive of EPS Liability)

Objective: To assess the potential of a compound to induce motor side effects (catalepsy), a hallmark of typical antipsychotics.

Causality & Principle: Catalepsy in rodents is characterized by an inability to correct an externally imposed posture. It is a robust model for the parkinsonian-like extrapyramidal side effects seen in humans and is strongly correlated with high D2 receptor occupancy in the nigrostriatal pathway.[14][23] Atypical antipsychotics, due to factors like 5-HT2A antagonism or fast D2 dissociation kinetics, generally induce catalepsy only at much higher doses than those required for therapeutic effect, if at all.[5][9]

Methodology:

  • Animals and Dosing:

    • Use male Wistar rats.

    • Administer various doses of the test compound, a positive control (Haloperidol, e.g., 0.5 mg/kg), and vehicle.

  • Catalepsy Assessment (Bar Test):

    • At set time points after dosing (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

    • Gently place the rat's front paws on a horizontal bar raised approximately 9-10 cm from the surface.

    • Start a stopwatch and measure the latency for the rat to remove both paws and return them to the surface.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire period, it is recorded as the maximum score.

  • Data Analysis:

    • Analyze the data using a two-way ANOVA (treatment x time) or calculate the area under the curve (AUC) for the cataleptic response over time.

    • Determine the dose that produces a significant cataleptic response.

    • A key metric is the "therapeutic index" or "cataleptic ratio," calculated as the ED50 for catalepsy divided by the ED50 for antipsychotic-like activity (from Protocol 3). A large ratio is highly desirable and indicative of an atypical profile.

Data Presentation: In Vivo Efficacy and Safety Profile
CompoundAmphetamine Hyperlocomotion ED50 (mg/kg)Catalepsy Induction ED50 (mg/kg)Therapeutic Ratio (Catalepsy ED50 / Efficacy ED50)
Haloperidol (Typical) 0.10.44
Risperidone (Atypical) 0.2>10>50
Compound X (Test) 0.5>20>40
Compound Z (Test) 0.080.22.5

Note: Data are representative examples compiled from literature precedents. Based on this table, Compound X shows a promising atypical profile, whereas Compound Z behaves more like a typical antipsychotic.

Conclusion

The evaluation of piperazine-substituted anilines for neuroleptic potential is a multi-stage process that requires a logical and scientifically grounded approach. By progressing compounds through a cascade of in vitro binding and functional assays followed by targeted in vivo models for efficacy and safety, researchers can efficiently identify candidates with a desirable "atypical" profile. The ultimate goal is to discover novel agents that not only manage the debilitating symptoms of psychosis but also offer patients an improved quality of life with minimal side effect burden. The protocols and rationale outlined in this guide provide a robust framework to achieve that objective.

References

Application Notes and Protocols: The Role of Substituted Anilines in the Synthesis of Kinase Inhibitors, with a Focus on Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Synthesis of Dasatinib

Dasatinib, a potent oral multi-tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its chemical structure, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is the culmination of a multi-step synthesis that has been a subject of extensive research to optimize yield, purity, and scalability.[2][3] A thorough understanding of its synthesis is paramount for pharmaceutical development and production.

While various synthetic routes to Dasatinib have been explored, a common and well-documented strategy involves the convergent synthesis of a core thiazole-pyrimidine amide structure, followed by the introduction of the N-(2-hydroxyethyl)piperazine side chain in the final step.[4][5] This application note will first elucidate this established pathway, providing a detailed protocol for the synthesis of a key intermediate and its conversion to Dasatinib.

Subsequently, we will address the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline , a substituted aniline. While not a direct precursor in the most widely reported syntheses of Dasatinib, the preparation of such functionalized anilines is a fundamental skill in medicinal chemistry and relevant to the synthesis of other kinase inhibitors. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring technical accuracy and practical utility.

Part 1: The Established Synthetic Pathway to Dasatinib

The synthesis of Dasatinib typically proceeds through the coupling of a pre-formed thiazole carboxamide with a substituted pyrimidine. This is followed by a nucleophilic substitution to introduce the piperazine moiety.

Synthesis of a Key Intermediate: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This intermediate is central to many Dasatinib syntheses. It is formed by the reaction of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[6]

Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide [6]

  • Materials:

    • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

    • 4,6-dichloro-2-methylpyrimidine

    • Potassium hydride (30 wt% in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

  • Procedure:

    • To a flask containing 80 mL of anhydrous THF, cooled to -25 °C under an inert atmosphere, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol). Stir for 10 minutes.

    • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the temperature at -25 °C.

    • Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of THF, keeping the temperature stable.

    • Stir the reaction mixture for 4 hours at -10 °C.

    • Upon completion, slowly add 1 M hydrochloric acid to quench the reaction, adjusting the pH to 6.

    • Control the temperature at 0-5 °C for 2 hours to facilitate crystallization.

    • Collect the precipitate by centrifugation and wash with cold THF.

    • The crude product can be further purified by recrystallization.

ParameterValue
Yield98.7% (crude)
Purity (HPLC)99.95%
Max Single Impurity0.03%
Final Step: Synthesis of Dasatinib

The final step in this pathway involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.

Experimental Protocol: Synthesis of Dasatinib [4][5]

  • Materials:

    • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

    • 1-(2-hydroxyethyl)piperazine

    • N,N-Diisopropylethylamine (DIPEA)

    • n-Butanol

  • Procedure:

    • A mixture of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, and DIPEA in n-butanol is heated at reflux.

    • The reaction is monitored by TLC or HPLC until completion.

    • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and dried under vacuum to yield crude Dasatinib.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Established Dasatinib Synthesis Pathway

G cluster_0 Intermediate Synthesis cluster_1 Final Step A 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide A->C B 4,6-dichloro-2-methylpyrimidine B->C E Dasatinib C->E D 1-(2-hydroxyethyl)piperazine D->E

Caption: Established synthetic pathway to Dasatinib.

Part 2: Synthesis of this compound

While not a direct intermediate in the primary Dasatinib synthesis routes, the synthesis of functionalized anilines like this compound is a valuable process in medicinal chemistry for creating building blocks for various kinase inhibitors. A common method for its preparation is the reduction of the corresponding nitro compound.[7]

Synthesis of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine

The precursor nitro compound is typically synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine [8]

  • Materials:

    • 1-Fluoro-2-chloro-4-nitrobenzene

    • N-Methylpiperazine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1-fluoro-2-chloro-4-nitrobenzene and N-methylpiperazine in dry DMF.

    • Heat the mixture with stirring at 90 °C for 1 hour.

    • Cool the reaction mixture to room temperature and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and air-dry.

ParameterValue
Yield~99% (based on 2-chloro-1-fluoro-4-nitrobenzene)
Reduction to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[7]

Experimental Protocol: Synthesis of this compound [7]

  • Materials:

    • 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine

    • Methanol

    • Platinum(IV) oxide (Adam's catalyst)

    • Hydrogen gas

    • Diatomaceous earth

  • Procedure:

    • Dissolve 13.5 g (52.8 mmol) of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine in 200 mL of methanol.

    • Add 0.120 g (0.528 mmol) of platinum(IV) oxide as a catalyst.

    • Evacuate the reaction system and replace the atmosphere with hydrogen gas (repeat twice).

    • Stir the reaction under a hydrogen atmosphere for 48 hours.

    • After completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with methanol.

    • Concentrate the filtrate to obtain the product.

ParameterValue
Yield100%
AppearanceOrange solid
¹H NMR (400 MHz, Methanol-d4)δ 2.35 (s, 3H), 2.62 (br. s., 4H), 2.95 (br. s., 4H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H), 6.75-6.81 (m, 1H), 6.90-6.97 (m, 1H)
Mass Spectra (MS)m/z 226 ([M+H]⁺)

Diagram of the Synthesis of this compound

G A 1-Fluoro-2-chloro-4-nitrobenzene C 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine A->C Nucleophilic Aromatic Substitution B N-Methylpiperazine B->C D This compound C->D Catalytic Hydrogenation

Caption: Synthesis of this compound.

Part 3: Analytical Methods and Safety Considerations

Analytical Characterization

The purity and identity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the intermediates and the final Dasatinib product. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile) is typically used.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compounds.[7]

Safety Precautions

Working with the chemical reagents involved in these syntheses requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Potassium Hydride: Extremely reactive and flammable. Handle under an inert atmosphere.

    • Aniline Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin. Avoid inhalation and skin contact.[7]

    • Chlorinated Solvents: Use with caution and appropriate containment.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of Dasatinib is a well-established process that relies on the careful construction of a key thiazole-pyrimidine intermediate, followed by the introduction of a piperazine side chain. While this compound is not a standard intermediate in this specific synthesis, the protocols for its preparation from a nitro-aromatic precursor are representative of common synthetic transformations in medicinal chemistry. The detailed methodologies and safety considerations provided in this application note offer a valuable resource for researchers in drug discovery and development, enabling the synthesis and analysis of these and related compounds with precision and safety.

References

Application Note: Analytical Strategies for Real-Time Monitoring of Reactions Involving 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. As a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), ensuring the efficiency and safety of its reactions is paramount. This note details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in-situ spectroscopic techniques for real-time reaction monitoring. The protocols and methods described herein are designed to provide robust, accurate, and reproducible data, facilitating process optimization, impurity profiling, and ensuring the quality of the final product.

Introduction: The Significance of Monitoring Reactions with this compound

This compound is a substituted aromatic amine that serves as a key building block in medicinal chemistry and pharmaceutical manufacturing. Its structural features, including a reactive aniline moiety and a piperazine ring, make it a versatile precursor for a range of therapeutic agents. The progress of reactions involving this compound needs to be meticulously monitored to maximize yield, minimize the formation of impurities, and ensure process safety.[1] Real-time reaction monitoring provides critical insights into reaction kinetics, the formation of transient intermediates, and the overall reaction pathway, enabling chemists to make informed decisions for process control and optimization.[1][2]

This guide will explore the most effective analytical techniques for this purpose, with a strong emphasis on chromatographic methods due to their high resolving power and quantitative accuracy.

Choosing the Right Analytical Tool: A Logic-Driven Approach

The selection of an appropriate analytical method is contingent on several factors including the nature of the reaction, the properties of the reactants and products, and the information required. The following diagram illustrates a decision-making workflow for selecting the optimal analytical technique.

Method_Selection Start Reaction Monitoring Requirement IsRealTime Real-time in-situ monitoring required? Start->IsRealTime Spectroscopy In-situ Spectroscopy (FTIR, Raman, NMR) IsRealTime->Spectroscopy Yes OfflineAnalysis Offline Analysis (Sample Quenching & Analysis) IsRealTime->OfflineAnalysis No IsVolatile Are analytes and impurities volatile? HPLC High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC No GC Gas Chromatography (GC) IsVolatile->GC Yes Derivatization Is derivatization feasible/desirable? GC->Derivatization If not sufficiently volatile OfflineAnalysis->IsVolatile Derivatization->GC

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is the most versatile and widely used technique for monitoring reactions of non-volatile and thermally labile compounds like this compound.[3] Its high resolution and sensitivity allow for the simultaneous quantification of the starting material, intermediates, products, and byproducts.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the preferred mode for separating the relatively non-polar this compound from more polar reactants or byproducts. A C18 column is the most common choice for this application.[3][4]

Rationale for Method Parameters:

  • Column: A C18 stationary phase provides excellent retention and separation for aromatic amines.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) is typically used.[5] The buffer helps to control the ionization of the amine and piperazine functionalities, leading to better peak shape and reproducibility.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm) is standard for aromatic compounds.[3] For more complex mixtures or trace impurity analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced specificity and sensitivity.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC can be a valuable alternative for separating highly polar compounds that show little or no retention in reversed-phase systems. While the parent compound is not extremely polar, some reaction byproducts or related impurities might be.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, cyano)
Mobile Phase High aqueous content, polarHigh organic content, non-polar
Typical Analytes Non-polar to moderately polar compoundsHighly polar compounds

Table 1: Comparison of RP-HPLC and HILIC for reaction monitoring.

Gas Chromatography (GC): A Complementary Technique

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While this compound itself may have limited volatility, GC can be useful for detecting volatile impurities or byproducts.[8] GC coupled with mass spectrometry (GC-MS) is particularly effective for the identification of unknown components in the reaction mixture.[9][10]

Considerations for GC Analysis:

  • Derivatization: To improve the volatility and thermal stability of the aniline and piperazine moieties, derivatization may be necessary.[5]

  • Column Selection: A mid-polarity column, such as a DB-17, is often suitable for the separation of piperazine derivatives.[11]

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for general organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds.[12] Mass spectrometry (MS) provides the highest level of confidence in compound identification.[13]

Parameter Recommended GC Settings
Column DB-17 or equivalent (30 m x 0.53 mm, 1 µm film thickness)[11]
Carrier Gas Helium or Hydrogen[3]
Injector Temperature 250 °C[11]
Detector Temperature 260 °C (FID/NPD)[11]
Oven Program Isothermal hold followed by a temperature ramp (e.g., 150°C for 10 min, then 35°C/min to 260°C)[11]

Table 2: Typical GC parameters for the analysis of piperazine derivatives.

In-Situ Spectroscopic Methods for Real-Time Monitoring

In-situ spectroscopic techniques allow for the continuous monitoring of a reaction without the need for sampling.[2] This provides real-time data on reaction kinetics and can be invaluable for process understanding and control.[14]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor changes in the concentrations of reactants and products by measuring their characteristic vibrational frequencies.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR instruments are becoming increasingly common for reaction monitoring.[1] NMR provides detailed structural information and can be used to quantify all components in a reaction mixture simultaneously.[16]

Detailed Protocol: HPLC Monitoring of a Typical Reaction

This protocol outlines a general procedure for monitoring a reaction involving this compound using RP-HPLC.

Materials and Reagents
  • HPLC-grade acetonitrile and water

  • Ammonium acetate (analytical grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)[3]

Experimental Workflow

HPLC_Workflow Start Start Reaction Sample Withdraw Aliquot from Reaction Mixture Start->Sample Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute Sample with Mobile Phase Quench->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject onto HPLC System Filter->Inject Analyze Analyze Chromatogram (Peak Area vs. Time) Inject->Analyze End Determine Reaction Completion Analyze->End

Caption: Experimental workflow for HPLC-based reaction monitoring.

Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in water. The mobile phase will be a gradient of this aqueous solution (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Further dilute to create a series of calibration standards.[8]

  • Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary by diluting the aliquot in a cold solvent. Dilute the sample to an appropriate concentration with the initial mobile phase composition.[8]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.[8]

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Use the calibration curve to quantify the concentrations of the key components.

Method Validation and Trustworthiness

All analytical methods used for reaction monitoring should be validated to ensure they are fit for purpose.[17] According to ICH Q2(R2) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[18][19][20]

  • Specificity: The ability to measure the analyte in the presence of other components.[18]

  • Linearity: The direct correlation between analyte concentration and the analytical signal.[18]

  • Accuracy: The closeness of the results to the true value.[18]

  • Precision: The degree of agreement among individual test results.[21]

By establishing these parameters, the trustworthiness and reliability of the analytical data are ensured.

Conclusion

The effective monitoring of reactions involving this compound is crucial for efficient and safe pharmaceutical development. This application note has provided a comprehensive overview of the key analytical techniques, with a focus on HPLC as the primary tool. By implementing the detailed protocols and adhering to method validation principles, researchers can gain valuable insights into their chemical processes, leading to improved outcomes and higher quality products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Arylation of Piperazine with Chloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-aryl piperazine scaffold is a cornerstone in drug discovery, appearing in numerous FDA-approved therapeutics for conditions ranging from cancer to central nervous system disorders.[1][2][3] The Buchwald-Hartwig amination has emerged as a premier method for forging the key C-N bond in these structures.[2][4] However, the use of electron-deficient or sterically hindered chloroanilines as coupling partners presents significant challenges due to the high bond strength of the C-Cl bond and the potential for side reactions.[4] This guide is designed to provide a systematic approach to overcoming these hurdles, ensuring efficient, reproducible, and scalable synthesis of your target N-arylpiperazines.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common experimental failures through a question-and-answer format, focusing on the chemical principles behind each recommended solution.

Problem Area 1: Low or No Product Yield

Question 1: My reaction has failed to yield any product. What are the most critical initial parameters to verify?

Answer: A complete reaction failure typically points to an issue with one of the core components of the catalytic cycle. Before re-running the experiment, it is crucial to validate your setup and reagents. A systematic check is the most efficient path to a solution.

Troubleshooting Workflow for Failed Reactions

cluster_solutions Corrective Actions start Reaction Failure (Low or No Yield) reagents Are reagents pure and dry? Is the solvent anhydrous and deoxygenated? start->reagents Step 1: Reagent Quality catalyst Is the Pd source active? Is the ligand appropriate (e.g., XPhos)? Is the Pd/Ligand ratio correct? reagents->catalyst Step 2: Catalyst System solution_reagents Solution: - Purify starting materials. - Use fresh, anhydrous, deoxygenated solvent. reagents->solution_reagents base Is the base strong enough? (e.g., NaOtBu, KOtBu) Is it fully dissolved? catalyst->base Step 3: Base Selection solution_catalyst Solution: - Use an air-stable precatalyst (e.g., G3/G4). - Ensure ligand is bulky and electron-rich. - Use a 1:1 to 1:2 Pd:Ligand ratio. catalyst->solution_catalyst conditions Is the temperature sufficient for C-Cl activation? (Typically 80-110 °C) Is the atmosphere rigorously inert? solution_conditions Solution: - Optimize temperature via incremental increases. - Ensure rigorous inert atmosphere using Schlenk line or glovebox. conditions->solution_conditions base->conditions Step 4: Reaction Conditions solution_base Solution: - Switch to a stronger, non-nucleophilic base. - Consider a more polar solvent if solubility is an issue. base->solution_base

Caption: A decision tree for troubleshooting common issues.[5]

Question 2: How do I select the optimal palladium catalyst and ligand for a difficult chloroaniline coupling?

Answer: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step and is highly dependent on the ligand.[4] For chloroanilines, especially those that are electron-poor or sterically hindered, the ligand must be both bulky and highly electron-donating to promote this difficult step.[4][6]

  • Expertise & Causality: Bulky ligands (e.g., biaryl phosphines) favor the formation of a monoligated palladium species, which is more reactive and accelerates oxidative addition.[6] Electron-donating character increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.

Ligand ClassExamplesRecommended ForRationale
Bulky Biaryl Phosphines XPhos, RuPhos, SPhosGeneral-purpose, excellent for most chloroanilines.The "gold standard" for challenging couplings due to their steric bulk and electron-rich nature.[5][7]
Ferrocene-Based DtBPFElectron-poor chloroanilines.Highly effective for amination of aryl chlorides and tosylates under milder conditions.[8]
Josiphos-type CyPF-tBuWhen using weaker bases is desired.Can be effective with bases like K₃PO₄, which is beneficial for base-sensitive substrates.[4]

For consistency, using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) is highly recommended.[5] This ensures the correct palladium-to-ligand ratio and simplifies the reaction setup under inert conditions.

Question 3: My reaction is sluggish with a weak base like K₂CO₃. Which base should I use and why is it so critical?

Answer: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the piperazine-palladium complex to form the active palladium-amide intermediate that undergoes reductive elimination.[9][10] For the N-arylation of piperazine, a strong, non-nucleophilic base is almost always required.

  • Trustworthiness: Weak bases like K₂CO₃ or Cs₂CO₃ are often insufficient to deprotonate the coordinated amine efficiently, leading to slow or incomplete reactions.[5] Strong alkoxide bases are the standard for this transformation.

BaseCommon SolventsKey Characteristics
Sodium tert-butoxide (NaOtBu) Toluene, DioxaneThe most common and effective base. Highly basic but can be sensitive to moisture.[7][10]
Potassium tert-butoxide (KOtBu) Toluene, Dioxane, THFSlightly more soluble than NaOtBu in some solvents. Equally effective.[7]
Potassium Phosphate (K₃PO₄) DioxaneA milder inorganic base that can be effective with certain ligand systems (e.g., Josiphos-type).[4]
Lithium bis(trimethylsilyl)amide (LiHMDS) Toluene, THFUseful for substrates with base-sensitive functional groups like esters, as it can sometimes be used at lower temperatures.[11]

The choice of solvent and base are interlinked. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[9][10]

Problem Area 2: Side Product Formation

Question 4: I'm observing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve selectivity for mono-arylation?

Answer: This is a common problem when using unprotected piperazine, which has two reactive secondary amine sites.[2] Selectivity is governed by stoichiometry and reaction kinetics.

Strategies to Favor Mono-arylation:

  • Use an Excess of Piperazine: Employing a large excess of piperazine (3-5 equivalents or even using it as the solvent) shifts the equilibrium towards the mono-arylated product based on Le Châtelier's principle.[7]

  • Slow Addition of Chloroaniline: Adding the chloroaniline solution slowly via a syringe pump maintains a high piperazine-to-chloroaniline ratio throughout the reaction, minimizing the chance of the mono-arylated product reacting a second time.

  • Use a Mono-Protected Piperazine: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine .[1][7] The Boc group effectively blocks one nitrogen, ensuring single arylation. The protecting group can then be cleanly removed under acidic conditions. This is the preferred industrial and developmental route for ensuring product purity.

Question 5: My chloroaniline starting material is being consumed, but I see a significant amount of aniline (from hydrodehalogenation) instead of my product. What causes this?

Answer: Hydrodehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom. It is often caused by β-hydride elimination from the palladium-alkoxide base or by catalyst decomposition pathways.

Mitigation Strategies:

  • Ligand Choice: Use bulky biaryl phosphine ligands. Their steric hindrance can disfavor the pathways leading to β-hydride elimination.[6]

  • Base Selection: While strong bases are needed, ensure they are non-nucleophilic and sterically hindered. NaOtBu is generally a good choice.

  • Temperature Control: Avoid excessive temperatures. While C-Cl activation requires heat, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize side reactions.

Frequently Asked Questions (FAQs)

Question 6: What is the catalytic cycle for the Buchwald-Hartwig amination in this context?

Answer: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. Understanding these steps is crucial for rational optimization.[4][11]

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_complex L-Pd(II)(Ar)(Cl) Pd0->PdII_complex Oxidative Addition (+ Ar-Cl) Pd_Amine_Complex [L-Pd(II)(Ar)(Piperazine-H)]+Cl- PdII_complex->Pd_Amine_Complex Amine Coordination (+ Piperazine) Pd_Amide_Complex L-Pd(II)(Ar)(Piperazide) Pd_Amine_Complex->Pd_Amide_Complex Deprotonation (+ Base, - Base-H+Cl-) Product N-Arylpiperazine (Product) Pd_Amide_Complex->Product Reductive Elimination center Pd_Amide_Complex->center center->Pd0  Regeneration of Catalyst

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.[5]

Question 7: How do I properly set up an air-sensitive Buchwald-Hartwig reaction?

Answer: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation and deactivation.[5][7] Therefore, excluding air and moisture is critical for success and reproducibility.

Standard Procedure for an Inert Atmosphere Setup:

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) and cool under a vacuum.

  • Degas Solvent: Degas the anhydrous reaction solvent (e.g., toluene, dioxane) by bubbling argon or nitrogen through it for 30 minutes or by using several freeze-pump-thaw cycles for maximum rigor.[5]

  • Reagent Addition: Add solid reagents (palladium precatalyst, ligand if separate, base, and chloroaniline) to the Schlenk flask under a positive pressure of inert gas.

  • Assembly & Purge: Seal the flask, and then evacuate and backfill with inert gas (e.g., argon) three times. This is a critical "purge" step.

  • Solvent/Amine Addition: Add the degassed solvent and liquid reagents (e.g., piperazine) via a gas-tight syringe through a septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon filled with argon or nitrogen connected to the flask.

Question 8: What are the best practices for purifying the final N-arylpiperazine product?

Answer: Purification strategy depends on the properties of your product and the byproducts.

  • Aqueous Workup: After the reaction, a standard aqueous workup is performed. Quench the reaction mixture with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexanes is often a good starting point. The addition of a small amount of triethylamine (~1%) to the eluent can prevent the basic piperazine product from tailing on the acidic silica gel.

  • Crystallization/Salt Formation: For some products, crystallization from a suitable solvent system can provide highly pure material. Alternatively, forming a salt (e.g., hydrochloride) by treating the free base with HCl in a solvent like ether or isopropanol can facilitate purification by precipitation.[12]

Optimized Experimental Protocols

Protocol 1: Mono-N-Arylation using N-Boc-Piperazine (Recommended Method)

This protocol is designed for maximum selectivity and is broadly applicable.[1]

  • Setup: To an oven-dried Schlenk tube, add the chloroaniline (1.0 mmol, 1.0 equiv.), N-Boc-piperazine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the chloroaniline is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Quench by slowly adding water (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-(aryl)-N'-Boc-piperazine by flash column chromatography on silica gel.

  • Deprotection: The Boc group can be removed by dissolving the purified intermediate in a solution of HCl in dioxane or methanol, or by using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Protocol 2: Direct Mono-N-Arylation using Excess Piperazine

This method is more atom-economical but requires careful control to minimize bis-arylation.

  • Setup: To an oven-dried Schlenk tube, add piperazine (5.0 mmol, 5.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (3 mL).

  • Slow Addition: Dissolve the chloroaniline (1.0 mmol, 1.0 equiv.) in anhydrous, degassed toluene (2 mL) and draw it into a syringe. Add the chloroaniline solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction & Workup: Follow steps 4 and 6 from Protocol 1.

  • Purification: Purification will be more challenging due to the large excess of piperazine. An initial acid wash (e.g., 1M HCl) can be used to remove the excess piperazine into the aqueous layer, followed by basification and extraction of the product. Column chromatography is then performed.

References

Technical Support Center: Purification of Substituted Aniline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with substituted aniline intermediates. Anilines are foundational building blocks in chemical synthesis, but their purification is often non-trivial due to their reactivity and impurity profiles. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude substituted aniline sample?

A: The impurity profile of a crude aniline derivative is highly dependent on its synthesis route. However, several classes of impurities are consistently observed.[1][2][3] Understanding these can guide your purification strategy.

  • Process-Related Impurities: These originate directly from the synthesis.

    • Unreacted Starting Materials: For example, in reductions of nitroaromatics, residual nitro compounds may remain.[4]

    • Regioisomers: Electrophilic substitution reactions on anilines or their precursors can produce mixtures of ortho-, meta-, and para-isomers that are often difficult to separate.[2][5]

    • Byproducts: Side reactions can generate various impurities, such as over-alkylated anilines or products from catalyst-driven side reactions.[3]

    • Residual Solvents & Reagents: Solvents like toluene or reagents like inorganic salts from work-up can be carried through.[1][3]

  • Degradation-Related Impurities: These form during the reaction or upon storage.

    • Oxidation Products: Anilines are notoriously sensitive to air oxidation, which forms highly colored impurities like benzoquinones, azobenzenes, and polymeric materials, often causing samples to turn yellow, red, or dark brown.[1][3][6]

    • Polymeric Byproducts: Prolonged heating or exposure to acidic conditions can lead to the formation of high-molecular-weight polymers.[1]

Table 1: Common Impurities in Substituted Aniline Synthesis

Impurity ClassSpecific ExamplesCommon SourceRecommended Removal Method
Starting Materials Nitroarenes, Aryl HalidesIncomplete reactionColumn Chromatography, Recrystallization
Isomers Ortho/Para/Meta IsomersPoor regioselectivity in synthesisPreparative HPLC, Fractional Crystallization
Byproducts Over-alkylated/acylated anilinesLack of reaction controlColumn Chromatography
Oxidation Products Benzoquinones, Azobenzenes, PolymersAir/oxidant exposure, heat, lightDistillation, Charcoal treatment, Inert atmosphere handling
Reagents/Solvents Inorganic salts, Acids/Bases, DMF, TolueneReaction work-up and executionAqueous wash, Acid-base extraction, Distillation
Q2: My purified aniline derivative is colorless at first but turns dark brown after a few days. What is happening and how can I prevent it?

A: This is a classic and frequent issue caused by air oxidation . The amino group makes the aromatic ring electron-rich and highly susceptible to oxidation, a process often accelerated by light and heat.[3][6][7] This leads to the formation of intensely colored polymeric and quinone-like impurities.[1][6]

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to minimize air exposure. Handle and store the purified aniline under an inert atmosphere like nitrogen or argon.[7][8]

  • Antioxidant Storage: Storing aniline over a small amount of zinc dust can help prevent oxidation, as the zinc acts as a reducing agent.[9]

  • Protection from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil to protect it from light.[10]

  • Low Temperature: Store the purified sample in a refrigerator or freezer to slow the rate of degradation.

  • Purity: Ensure the aniline is free from trace metal impurities, which can catalyze oxidation.

Q3: Which primary purification technique—distillation, recrystallization, or chromatography—should I choose for my substituted aniline?

A: The optimal choice depends on the physical state, thermal stability, and impurity profile of your compound. The following decision tree provides a logical starting point for selecting a method.

G start Crude Substituted Aniline state Is the compound a solid or a liquid? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid recrystallize Attempt Recrystallization solid->recrystallize thermostable Is it thermally stable at its boiling point? liquid->thermostable recryst_success High Purity Achieved recrystallize->recryst_success Success recryst_fail Impure / Oils Out recrystallize->recryst_fail Failure chromatography Use Column Chromatography recryst_fail->chromatography chrom_success Purified Product chromatography->chrom_success yes_stable Yes thermostable->yes_stable Yes no_stable No / Decomposes thermostable->no_stable No atm_distill Use Atmospheric or Steam Distillation yes_stable->atm_distill vac_distill Use Vacuum Distillation no_stable->vac_distill distill_success High Purity Achieved vac_distill->distill_success distill_fail Isomers or close-boiling impurities remain? vac_distill->distill_fail atm_distill->distill_success atm_distill->distill_fail distill_fail->chromatography Yes

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides
Problem 1: Distillation Issues

Q: My substituted aniline turns black and recovery is very low when I try to distill it at atmospheric pressure. What's going wrong?

A: You are likely encountering thermal decomposition . Many substituted anilines are not stable at their atmospheric boiling points (often >180 °C).[6] The high temperature accelerates oxidation and polymerization, leading to charring and product loss.

Solution: Vacuum Distillation

The most effective solution is to perform the distillation under reduced pressure.[6] Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a much lower, non-destructive temperature. For example, lowering the pressure to 20 mmHg can reduce aniline's boiling point from 184°C to about 72°C.[6]

Experimental Protocol: Vacuum Distillation of a Liquid Aniline Derivative

  • Drying: Before distillation, dry the crude aniline. Add a few pellets of potassium hydroxide (KOH) to the liquid and let it stand overnight.[6][11] KOH is an effective drying agent for basic amines.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask that is no more than two-thirds full. Add boiling chips or a magnetic stir bar to prevent bumping.[6] Ensure all glass joints are properly sealed with vacuum grease.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum. You may observe initial bubbling as dissolved gases and residual low-boiling solvents are removed.[6]

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle.

  • Fraction Collection: The purified aniline will distill as a colorless or pale-yellow liquid.[6] Collect the fraction that distills at a stable temperature. Discard any initial forerun and stop the distillation before the flask goes to dryness to avoid baking the high-boiling residues.[6]

  • Storage: Collect the purified product in a flask that has been purged with nitrogen or argon. Store under an inert atmosphere.[8]

Q: How can I remove high-boiling point impurities like polymers or salts from my aniline?

A: For removing non-volatile or very high-boiling impurities, steam distillation is an excellent and gentle method.[12][13] This technique is suitable for compounds that are immiscible with water and have some volatility. The principle is that the aniline co-distills with water at a temperature below water's boiling point (100°C), leaving behind non-volatile impurities.[13]

Advantages:

  • Avoids high temperatures that could cause decomposition.[12]

  • Effectively removes non-volatile materials like salts and polymers.[12][13]

Disadvantages:

  • It is a slow process, often impractical for very large scales.[12]

  • The collected distillate is an aniline-water mixture that requires subsequent separation (e.g., via a separatory funnel) and drying.[14]

Problem 2: Crystallization Failures

Q: I'm trying to recrystallize my solid aniline derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This is a common problem when purifying anilines.

Potential Causes & Solutions:

  • The Solution is Too Supersaturated: This happens if the solution is cooled too quickly.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, you can place it in an ice bath to maximize recovery.[15]

  • The Recrystallization Solvent is Too Nonpolar: The aniline derivative may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Try a more polar solvent or a solvent mixture. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16] Use a binary solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Hexane) where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Dissolve the compound in a minimum of the hot "solvent" and then add the "anti-solvent" dropwise until turbidity persists. Reheat to clarify and then cool slowly.

  • Impurities are Inhibiting Crystallization: The presence of certain impurities can disrupt the crystal lattice formation.

    • Solution: Try a preliminary purification step. An acid-base extraction can be very effective for anilines to remove neutral or acidic impurities.[15] Alternatively, pass the crude material through a short plug of silica gel with a moderately polar eluent to remove baseline impurities before attempting recrystallization.

Protocol Snippet: Inducing Crystallization

If slow cooling doesn't work, try these techniques:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[15]

  • Seed Crystals: Add a tiny crystal of the pure product to the cooled solution. This provides a template for crystallization to begin.[15]

Problem 3: Column Chromatography Challenges

Q: My aniline compound is streaking badly on my silica gel column, resulting in poor separation and low recovery. How can I fix this?

A: This is a classic problem caused by the interaction between the basic aniline and the acidic silica gel. Silica gel has acidic silanol (Si-OH) groups on its surface, which can strongly and sometimes irreversibly bind to the basic lone pair of the aniline's nitrogen atom. This leads to tailing (streaking) and poor chromatographic performance.[17][18]

Solution: Neutralize the Stationary Phase

The most common and effective solution is to add a small amount of a volatile base to your eluent.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine is more basic than most anilines and will preferentially bind to the acidic sites on the silica, effectively "capping" them. This allows your aniline compound to elute symmetrically without streaking.[3][18]

  • Ammonia: For very basic compounds, a mobile phase saturated with ammonia can be used, though this is less common due to its volatility and odor.

G start Poor Separation / Tailing on Silica Gel check_base Is the compound basic (e.g., an aniline)? start->check_base add_tea Add 0.5-1% Triethylamine to Eluent check_base->add_tea Yes optimize Optimize Solvent Polarity / Use Gradient Elution check_base->optimize No re_run Re-run Column add_tea->re_run success Symmetric Peaks, Good Separation re_run->success Success fail Still Poor Separation re_run->fail Failure fail->optimize alt_tech Consider Alternative Technique (e.g., Prep-HPLC) optimize->alt_tech

Caption: Troubleshooting flowchart for aniline chromatography.

Protocol Snippet: Column Chromatography of a Substituted Aniline

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude mixture on a silica plate and develop it in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate). Crucially, add 1% triethylamine to the TLC development chamber. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.[3]

  • Column Packing: Pack a column with silica gel using your chosen eluent (containing 1% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.

References

Technical Support Center: Preventing Polyhalogenation in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the lab of Dr. Evelyn Reed, Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions for a common yet critical challenge in organic synthesis: controlling the halogenation of aniline. The high reactivity of the aniline ring often leads to undesired polyhalogenation, complicating syntheses and reducing yields. Here, we will dissect the underlying mechanisms and provide field-proven strategies to achieve selective monohalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline halogenation reaction resulting in multiple halogenated products (e.g., di- or tri-substituted anilines)?

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution.[1][2] The amino group (-NH₂) is a strong activating group, which means it donates electron density to the aromatic ring, making the ortho and para positions extremely susceptible to electrophilic attack.[1][3][4] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, resulting in a mixture of di- and tri-substituted products.[1][2] For instance, reacting aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline, often even without a traditional Lewis acid catalyst.[1][5]

Q2: How can I achieve selective monohalogenation of my substituted aniline?

To prevent over-halogenation and achieve selective mono-substitution, the strong activating effect of the amino group must be lessened.[1][5] The most common and effective strategy is to protect the amino group by converting it into an amide, typically through acetylation to form acetanilide.[1][2][5] The resulting acetamido group is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen, reducing the activation of the ring.[1] This moderation allows for a controlled, selective monohalogenation, usually at the para position due to steric hindrance from the bulky acetyl group.[1][5] After the halogenation step, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to yield the desired monohalogenated aniline.[1][6]

Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?

Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric, tarry materials.[1][2] This is particularly common under harsh reaction conditions. Freshly purified aniline is a colorless oil, but it darkens on exposure to air due to the formation of oxidized impurities.[1] To prevent this, consider the following:

  • Use Purified Reagents: Ensure your aniline starting material is pure and recently distilled.[7]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[1][7]

  • Protecting Group: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[1][7]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Uncontrolled Polyhalogenation
  • Problem: My reaction yields a mixture of di- and tri-halogenated products, with very little of the desired mono-substituted aniline.

  • Root Cause Analysis: The -NH₂ group is too strongly activating, making the aromatic ring highly nucleophilic. This leads to rapid, successive halogenation at all available ortho and para positions.[2]

  • Solution: The Acetanilide Protection Strategy. This is the cornerstone of controlled aniline halogenation. By converting the amine to an amide, you temporarily "tame" its activating nature.

    • Mechanism of Action: The lone pair of electrons on the nitrogen atom of the acetamido group is delocalized by resonance with the adjacent carbonyl group. This reduces the electron-donating effect into the aromatic ring, thus decreasing its reactivity towards electrophiles.[5]

    Workflow: Protection-Halogenation-Deprotection

    G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride / Glacial Acetic Acid HalogenatedAcetanilide p-Haloacetanilide Acetanilide->HalogenatedAcetanilide Br₂ in Acetic Acid or KBrO₃/KBr HalogenatedAniline p-Haloaniline HalogenatedAcetanilide->HalogenatedAniline Acid or Base Hydrolysis (e.g., HCl/H₂O)

    Caption: The three-step sequence for controlled monohalogenation of aniline.

Issue 2: Poor Regioselectivity (Ortho/Para Mixture)
  • Problem: I've successfully achieved monohalogenation, but I'm getting a significant amount of the ortho-isomer along with my desired para-product.

  • Root Cause Analysis: The acetamido group is an ortho, para-director. While the para position is generally favored due to steric hindrance, the ortho position can still be reactive, especially with smaller electrophiles or under certain reaction conditions.[8][9]

  • Solutions:

    • Reaction Conditions: Lowering the reaction temperature can often improve para-selectivity by favoring the sterically less hindered product.

    • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Glacial acetic acid is a common choice for bromination that often gives good para-selectivity.[8][10]

    • Bulky Protecting Groups: While acetylation is standard, using a bulkier protecting group (e.g., pivaloyl or benzoyl) can further increase steric hindrance at the ortho positions, thus enhancing the yield of the para-isomer.

Protecting GroupReagentKey AdvantagesDeprotection Conditions
Acetyl Acetic AnhydrideInexpensive, reliable, widely used.[11][12]Acid or base hydrolysis (e.g., HCl, KOH).[6][13]
Benzoyl Benzoyl ChlorideMore steric bulk than acetyl, can improve para-selectivity.Harsher hydrolysis conditions may be needed.
Boc Di-tert-butyl dicarbonateEasily removed under mild acidic conditions (e.g., TFA).Mild acid (TFA, HCl in dioxane).
Tosyl Tosyl ChlorideVery stable, good for multi-step synthesis.Strong acid (e.g., HBr in acetic acid).
Issue 3: Failure of Deprotection or Low Yield
  • Problem: The final hydrolysis step to remove the acetyl group is not proceeding to completion, or it is causing degradation of my product.

  • Root Cause Analysis: The amide bond of acetanilide is stable, and its cleavage requires forcing conditions (heat and strong acid or base).[13] These conditions can sometimes lead to side reactions.

  • Solutions:

    • Acid Hydrolysis: Refluxing with aqueous hydrochloric acid (e.g., 10-15% HCl) is a common and effective method.[7][13] Ensure sufficient reaction time (typically 30-60 minutes).

    • Base Hydrolysis: Refluxing with an alcoholic solution of a strong base like potassium hydroxide is an alternative.[10][14] This can be advantageous if your molecule contains other acid-sensitive functional groups.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting p-haloacetanilide and the appearance of the p-haloaniline product to determine the optimal reaction time.

Detailed Experimental Protocols

Here is a reliable, three-step procedure for the synthesis of p-bromoaniline from aniline.

Part A: Protection – Synthesis of Acetanilide from Aniline
  • Setup: In a 250 mL flask, add 10 mL of aniline to a mixture of 20 mL of acetic anhydride and 20 mL of glacial acetic acid. Add a small amount of zinc dust to prevent oxidation of the aniline.[11]

  • Reaction: Fit the flask with a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[11]

  • Isolation: Carefully pour the hot mixture into a beaker containing approximately 200 mL of ice-cold water with constant stirring.[11][15] This will precipitate the crude acetanilide and hydrolyze any excess acetic anhydride.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then recrystallize from hot water or an ethanol/water mixture to obtain pure, white crystals of acetanilide.[12][15]

Part B: Halogenation – Bromination of Acetanilide
  • Setup: Dissolve 5.0 g of the purified acetanilide in 25 mL of glacial acetic acid in an Erlenmeyer flask. Cool the solution in an ice bath.[10][14]

  • Reaction: In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled acetanilide solution with continuous stirring over a period of about 15 minutes.[10][14] Maintain the temperature below 10°C.

  • Isolation: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.[10] Pour the reaction mixture into 200 mL of cold water. The yellow solid that precipitates is p-bromoacetanilide.

  • Purification: Collect the product by vacuum filtration, wash with cold water until the filtrate is colorless, and then recrystallize from ethanol.[7]

Part C: Deprotection – Hydrolysis of p-Bromoacetanilide
  • Setup: Place the recrystallized p-bromoacetanilide (approx. 5.0 g) in a round-bottom flask with 15 mL of ethanol. Add a solution of 3.0 g of potassium hydroxide in 5 mL of water.[10][14]

  • Reaction: Attach a reflux condenser and boil the mixture gently for 30 minutes.[10]

  • Isolation: Cool the reaction mixture and pour it into 100 mL of ice-cold water. The p-bromoaniline will precipitate as an oily solid which will solidify upon further cooling and stirring.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a minimal amount of methylated spirits or ethanol/water may be performed if necessary.[10]

Mechanistic Visualization

Understanding the flow of electrons is key to controlling this reaction.

Caption: Comparison of uncontrolled vs. controlled aniline halogenation pathways.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination of aryl halides, commonly known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical C-N bond-forming reactions. The question-and-answer format directly addresses specific experimental challenges, providing not just solutions but also the underlying scientific reasoning to empower your process optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can typically be traced back to one of five key areas: the catalyst's activity, the choice of ligand, the base, the solvent, or the reaction conditions.

  • Inactive Catalyst: The active catalytic species is Pd(0), which is sensitive to oxygen.[1] If you are generating the catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, the reduction step may be inefficient.[2] Using commercially available, air-stable Pd(II) precatalysts (e.g., Buchwald's G3 or G4 precatalysts) is often more reliable as they readily form the active Pd(0) species in the presence of a base.[2] Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3][4]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[2] For less reactive aryl chlorides, a highly active, sterically hindered, and electron-rich phosphine ligand is essential to promote the difficult oxidative addition step.[2][5]

  • Inappropriate Base: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center.[5] If the base is too weak, the catalytic cycle can stall.[2] Conversely, a base that is too strong might lead to the decomposition of sensitive functional groups on your substrates.[2][6]

  • Solvent Issues: Poor solubility of the reagents, especially inorganic bases, can severely impede the reaction rate.[2][7] While common solvents include toluene, dioxane, and THF, their ability to dissolve the chosen base should be considered.[1][6][8] Some solvents, like acetonitrile or pyridine, can coordinate to the palladium and inhibit catalysis.[2]

  • Insufficient Temperature: These reactions often require heating, typically between 80-110 °C, to proceed at a reasonable rate.[4][5] However, excessive temperatures can lead to catalyst decomposition.[4]

Q2: I'm attempting to couple an aryl chloride and observing very low yield. What is the first parameter I should change?

A2: For challenging aryl chlorides, the ligand choice is paramount . Aryl chlorides have a strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[2] To overcome this, you should employ a state-of-the-art, sterically demanding, and electron-rich dialkylbiaryl phosphine ligand. These bulky ligands promote the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step.[9]

Ligand GenerationRecommended LigandsAryl Halide SuitabilityKey Features
First Generation P(o-tolyl)₃Bromides, IodidesInitial ligands, less effective for chlorides.[10]
Bidentate BINAP, DPPFIodides, TriflatesImproved rates and yields for primary amines.[9]
Bulky, Monodentate JohnPhos, XPhos, RuPhos, BrettPhosChlorides , Bromides, Iodides, SulfonatesHighly active for a wide range of substrates, including sterically hindered ones.[9][11]
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (where the halide is replaced by hydrogen). How can I minimize this?

A3: Hydrodehalogenation is a common side reaction. Several factors can be adjusted to suppress it:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1] Strong, bulky bases like NaOt-Bu can sometimes promote β-hydride elimination from the amine, leading to the reduction of the aryl halide.

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions.[1] Cautiously decreasing the temperature may improve selectivity for the desired amination product.

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation.[1] Experimenting with different bulky monophosphine ligands can often identify a system that favors reductive elimination over competing pathways.

  • Solvent Choice: Aprotic, nonpolar solvents like m-xylene have been shown to suppress the formation of unwanted side products compared to polar aprotic solvents.[12][13]

Q4: I am working with a substrate that has a base-sensitive functional group (e.g., an ester). Which base should I use?

A4: For substrates with base-sensitive functional groups, strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) should be avoided.[6] Instead, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[1][7] While these weaker bases offer broader functional group tolerance, they may require higher reaction temperatures or longer reaction times to achieve good conversion.[1]

BasepKa of Conjugate AcidCommon Applications & Notes
NaOt-Bu~19Very strong, widely used, but can cause side reactions with sensitive groups.[7]
LHMDS~26Strong, non-nucleophilic, can confer tolerance for protic groups.[6]
K₃PO₄~12.3Weaker, good for base-sensitive substrates.
Cs₂CO₃~10.3Weaker, often effective for sensitive substrates due to its good solubility in some organic solvents.[7]

Visualizing the Process: The Catalytic Cycle and Troubleshooting

A firm grasp of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the key steps in the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L)Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [(L)Pd(II)(Ar)(X)(R2NH)] OxAdd->AmineCoord R2NH Deprotonation Deprotonation [(L)Pd(II)(Ar)(NR2)] AmineCoord->Deprotonation Base, -HBase+X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 Product RedElim->Product CatalystRegen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

When a reaction fails, systematically consider where the cycle might be interrupted. The following decision tree can guide your troubleshooting process.

Troubleshooting_Decision_Tree Start Low or No Yield CheckCatalyst Is the catalyst active? (Inert atmosphere, pure reagents) Start->CheckCatalyst CheckLigand Is the ligand appropriate? (Especially for Ar-Cl) CheckCatalyst->CheckLigand Yes Sol_Catalyst Use a pre-catalyst. Ensure inert conditions. CheckCatalyst->Sol_Catalyst No CheckBase Is the base suitable? (Strength, solubility) CheckLigand->CheckBase Yes Sol_Ligand Use bulky, electron-rich ligand (e.g., XPhos, RuPhos). CheckLigand->Sol_Ligand No CheckConditions Are conditions optimal? (Solvent, Temperature) CheckBase->CheckConditions Yes Sol_Base Screen bases (NaOtBu, Cs2CO3, K3PO4). Check substrate compatibility. CheckBase->Sol_Base No SideReaction Are side reactions occurring? (e.g., Hydrodehalogenation) CheckConditions->SideReaction Yes Sol_Conditions Screen solvents (Toluene, Dioxane). Optimize temperature. CheckConditions->Sol_Conditions No Sol_SideReaction Lower temperature. Change base or ligand. SideReaction->Sol_SideReaction

Caption: A decision tree for troubleshooting common amination issues.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Amination Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., a G3-type precatalyst, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (if not using a precatalyst, 0.02-0.04 mmol).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[3][4]

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[4]

  • Addition of Amine: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical method (TLC, GC, or LC-MS).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Technical Support Center: Removal of Impurities from 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and purification of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-72-6). This molecule is a critical intermediate in the development of numerous pharmaceutical agents, including targeted cancer therapies.[1] The purity of this aniline derivative is paramount, as even trace impurities can impact the safety, efficacy, and regulatory approval of the final Active Pharmaceutical Ingredient (API).

This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, chemists, and process development professionals. We will explore the causal mechanisms behind impurity formation and offer robust, field-proven methods for their removal and analysis.

Section 1: Understanding the Synthesis and Common Impurity Pathways

The most prevalent synthetic route to this compound is a two-step process. A thorough understanding of this pathway is the first step in diagnosing and preventing impurity formation.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis typically begins with the reaction of 1,2-dichloro-4-nitrobenzene with N-methylpiperazine. The potent electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine of the piperazine.[2][3] This reaction is generally performed in a polar aprotic solvent in the presence of a base to neutralize the HCl byproduct.[4]

  • Step 2: Nitro Group Reduction : The intermediate, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine, is then reduced to the target aniline. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a common and effective method.[5][6]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction start_A 1,2-Dichloro-4-nitrobenzene intermediate 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine start_A->intermediate Base, Solvent (e.g., K2CO3, DMF) start_B N-Methylpiperazine start_B->intermediate final_product This compound intermediate_2 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine intermediate_2->final_product H2, Catalyst (e.g., Pd/C, Methanol) G start_material 1,2-Dichloro-4-nitrobenzene desired_path Attack at C-1 (para to NO2) start_material->desired_path Favored undesired_path Attack at C-2 (meta to NO2) start_material->undesired_path Minor nucleophile N-Methylpiperazine nucleophile->desired_path nucleophile->undesired_path desired_intermediate Desired Intermediate 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine desired_path->desired_intermediate undesired_intermediate Regioisomeric Impurity 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine undesired_path->undesired_intermediate

References

Technical Support Center: Improving Yield and Purity of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key chemical intermediate. We provide field-proven insights and detailed protocols to help you optimize your experimental outcomes, focusing on causality and self-validating methodologies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction to form the nitro-intermediate is sluggish or incomplete. How can I improve the conversion rate?

Answer: Low conversion in the SNAr step, typically the reaction between 1-methylpiperazine and a di-halogenated nitrobenzene (e.g., 3,4-dichloronitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene), is a frequent issue. The root cause often lies in suboptimal reaction conditions.

  • Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is the rate-determining step.[1] The stability of this intermediate and the reaction rate are highly dependent on the solvent, base, temperature, and the nature of the leaving group.

  • Solutions:

    • Choice of Starting Material: Using a substrate with a better leaving group is the most effective solution. Fluorine is a significantly better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the transition state. Therefore, starting with 2-chloro-1-fluoro-4-nitrobenzene is highly recommended over 3,4-dichloronitrobenzene for a more efficient and regioselective reaction.[2][3]

    • Solvent Selection: A polar aprotic solvent is crucial for solvating the cationic species and promoting the reaction. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices.[2][4]

    • Base and Temperature Optimization: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered alkoxide like potassium tert-butoxide (t-BuOK) is necessary to deprotonate the piperazine nitrogen without competing in the substitution reaction.[2][4] The reaction often requires heating (e.g., 90 °C in DMF) to achieve a reasonable rate.[2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[5]

  • snAr_troubleshooting start Low Conversion in SNAr check_leaving_group Evaluate Leaving Group| Is it Fluorine? start->check_leaving_group check_conditions Review Reaction Conditions| {Solvent | Base | Temperature} check_leaving_group->check_conditions Yes action_change_reagent Action:|Switch to 2-chloro-1-fluoro- 4-nitrobenzene. check_leaving_group->action_change_reagent No action_optimize Optimize:|1. Solvent: DMF or THF 2. Base: K₂CO₃ or t-BuOK 3. Temperature: 80-100 °C check_conditions->action_optimize monitor Monitor by TLC/HPLC action_change_reagent->monitor action_optimize->monitor

    Caption: Troubleshooting logic for low SNAr reaction yield.

Question 2: I'm observing significant hydrodechlorination during the nitro reduction step. How can I minimize this side product?

Answer: Hydrodechlorination, the replacement of the chlorine atom with hydrogen, is a well-known side reaction during the catalytic hydrogenation of halogenated nitroaromatics. This leads to a difficult-to-separate impurity, 4-(4-methylpiperazin-1-yl)aniline, and reduces the yield of the desired product.

  • Causality: This side reaction is catalyzed by the same noble metals (like Palladium) used for the nitro reduction. The mechanism involves oxidative addition of the aryl-chloride bond to the metal surface. This process is often promoted by basic conditions and certain catalyst supports.

  • Solutions:

    • Catalyst Selection: While Pd/C is common, Platinum(IV) oxide (PtO₂) can be a superior catalyst for this specific transformation as it often shows lower hydrodechlorination activity.[6]

    • Reaction Conditions Control:

      • Acidic Medium: Performing the hydrogenation in a neutral (e.g., methanol) or slightly acidic medium can suppress hydrodechlorination. The presence of a base can accelerate the side reaction.

      • Inhibitors: The addition of a controlled amount of a catalyst inhibitor or "poison" can selectively suppress the hydrodechlorination reaction without significantly affecting the nitro reduction rate. Organic amines have been reported to serve this purpose.[7]

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reduction methods. Using iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic, cost-effective method that avoids the issue of hydrodechlorination.

Question 3: My final product is discolored (e.g., brown, purple, or black). What causes this and how can I obtain a purer, off-white solid?

Answer: Anilines, particularly electron-rich ones like the target compound, are highly susceptible to air oxidation. The discoloration is due to the formation of small quantities of highly colored polymeric oxidation products.

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation by atmospheric oxygen, especially when exposed to light or trace metal impurities.

  • Solutions:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and after the final product is isolated.

    • Decolorization during Purification: During recrystallization, if the hot solution is colored, you can add a small amount of activated carbon to adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[8]

    • Storage: Store the final, dry product in an amber vial, tightly sealed, and preferably in a refrigerator or freezer under an inert atmosphere to minimize long-term degradation and discoloration.

Question 4: Recrystallization of my crude product results in an oil instead of crystals. What's going wrong?

Answer: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Causality: The solid is melting in the hot solvent instead of dissolving, or the high concentration of impurities disrupts the crystallization process, leading to the separation of a liquid phase (the oil) instead of a solid phase.

  • Solutions:

    • Adjust Solvent System: The primary solution is to modify the solvent. If you are using a single solvent, try a mixed-solvent system. For anilines, an ethanol/water or isopropanol/water system is often effective.[8] Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Re-add a drop or two of hot ethanol to clarify, then allow it to cool slowly.

    • Ensure Slow Cooling: Do not cool the flask too quickly. Allow it to cool to room temperature slowly before placing it in an ice bath. Rapid cooling favors oil formation.[8]

    • Use a Seed Crystal: If the solution is reluctant to crystallize, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed crystal" of pure product to initiate crystallization.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound on a lab scale?

A1: The most reliable and efficient two-step route is as follows:

  • Nucleophilic Aromatic Substitution: React 2-chloro-1-fluoro-4-nitrobenzene with 1-methylpiperazine in DMF using K₂CO₃ as a base, with heating. This selectively substitutes the highly activated fluorine atom.[2]

  • Nitro Group Reduction: Reduce the resulting intermediate, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine , using catalytic hydrogenation with a PtO₂ catalyst in methanol.[6] This method generally provides a clean product with high yield.

synthesis_workflow cluster_step1 Step 1: SNAr cluster_step2 Step 2: Nitro Reduction start_A 2-Chloro-1-fluoro- 4-nitrobenzene start_B 1-Methylpiperazine reagents1 K₂CO₃, DMF ~90 °C intermediate 1-(2-Chloro-4-nitrophenyl)- 4-methylpiperazine reagents2 H₂ (gas), PtO₂ Methanol intermediate->reagents2 final_product This compound reagents2->final_product

Caption: Recommended two-step synthesis workflow.

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) and UV detection is typically effective.[9][10] Purity of ≥99.5% by HPLC is often a target for pharmaceutical intermediates.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structurally related impurities.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will cause the melting point to be depressed and broaden the range.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and the hydrodechlorination byproduct, though HPLC is generally preferred for the main compound.[11]

Q3: How should I properly store the final product to prevent degradation?

A3: As an aniline derivative, the compound is susceptible to air and light-induced oxidation. For long-term stability, store the solid product in a tightly sealed amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store it in a cold, dark place such as a refrigerator (-4 °C) or freezer (-20 °C).

Section 3: Protocols and Data

Protocol 1: Optimized Synthesis

Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-1-fluoro-4-nitrobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add dry N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting nitrobenzene.

  • Heat the reaction mixture to 90 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing cold water. A yellow solid precipitate will form.

  • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum. This intermediate is often pure enough for the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (1.0 eq) from the previous step in methanol (approx. 0.2 M).

  • Add Platinum(IV) oxide (PtO₂) catalyst (approx. 0.01 eq by weight).[6]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 12-48 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, typically as an off-white to tan solid.

Protocol 2: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating.

  • If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the carbon or any insoluble impurities.

  • To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Table 1: Analytical Methods for Purity Assessment
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between stationary and mobile phases.Separation of volatile compounds followed by mass-based detection.Provides detailed structural information based on nuclear magnetic properties.
Typical Column Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm).[9]Capillary column (e.g., DB-5ms).N/A
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic Acid.Helium carrier gas.Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Detection UV-Vis Diode Array Detector (DAD) at ~254 nm.Mass Spectrometer (EI mode).¹H, ¹³C detection.
Advantages High resolution, quantitative, suitable for non-volatile compounds.[10]High sensitivity, allows for impurity identification.Unambiguous structure confirmation, can quantify impurities without standards.[9]
Limitations Requires reference standards for impurity identification.Limited to thermally stable compounds.Lower sensitivity compared to chromatographic methods.

References

Technical Support Center: Managing Oxidation and Color Formation in Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reactions involving anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of aniline and its derivatives. The inherent reactivity of the aniline moiety makes it susceptible to oxidation, often leading to undesirable color formation and the generation of impurities that can complicate synthesis and purification.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a deeper look into the mechanisms driving these processes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My freshly distilled, colorless aniline has turned yellow/brown upon storage. What is happening and is it still usable?

Answer: This is a classic sign of aniline oxidation.[1] The amino group (-NH₂) on the aniline ring makes it electron-rich and thus highly susceptible to oxidation upon exposure to air (atmospheric oxygen) and light.[1][2][3] This process forms highly colored impurities, which can include nitrobenzene, azobenzene, benzoquinones, and polymeric species.[1][2] The color change from colorless to yellowish-brown is a direct indication of the formation of these oxidized byproducts.[4][3][5]

For many applications, slightly discolored aniline may still be suitable, especially if the subsequent reaction conditions are robust. However, for sensitive reactions, such as palladium-catalyzed cross-couplings or polymerizations, these impurities can interfere with the catalyst or the reaction mechanism.[6] It is best practice to purify the aniline before use if color is observed.[6][7]

Question 2: My reaction mixture turned dark brown/black immediately after adding my aniline. What is the likely cause?

Answer: A rapid and dramatic color change upon addition of aniline to a reaction mixture often points to one or more of the following causes:

  • Air Oxidation: If the reaction is not performed under an inert atmosphere, the aniline can be rapidly oxidized, a process that can be catalyzed by metal salts that may be present in your reaction.[2]

  • Presence of Strong Oxidizing Agents: If your reaction mixture contains oxidizing agents, they will readily react with the electron-rich aniline, leading to the formation of colored byproducts.[6]

  • Acidic Conditions: Aniline oxidation rates can be significantly influenced by pH.[2] In some cases, acidic conditions can accelerate oxidation.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of oxidation reactions.[8]

To mitigate this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), that your reagents are free from oxidizing impurities, and consider the effect of pH and temperature on aniline stability.[2][8][9]

Question 3: I am trying to perform an electrophilic substitution on an aniline derivative, but I am getting a complex mixture of tar-like substances. How can I prevent this?

Answer: The strong activating nature of the amino group makes the aniline ring highly susceptible to both electrophilic attack and oxidation.[1][6] This high reactivity can lead to poly-substitution and the formation of polymeric, tar-like materials, especially under harsh reaction conditions (e.g., strong acids or oxidizing agents).[6]

The most effective strategy to prevent this is to temporarily protect the amino group.[2][6] Acetylation of the amino group to form an acetanilide is a common and effective method.[2][6] The acetyl group moderates the activating effect of the amine, making the ring less prone to oxidation and allowing for more controlled and selective electrophilic substitution.[2][6] The protecting group can be easily removed by hydrolysis after the desired reaction is complete.[6]

Question 4: How can I remove the color from my aniline-containing product?

Answer: If your crude product containing an aniline moiety is colored due to oxidative impurities, several purification strategies can be employed:

  • Acid Wash: During a liquid-liquid extraction, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help. While the desired aniline product will likely be protonated and move to the aqueous phase, this can be a method to separate it from non-basic, colored impurities. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6]

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[6] The carbon is then removed by hot filtration before allowing the solution to cool and crystallize the purified product.[6]

  • Chromatography: Flash column chromatography is a very effective method for separating the desired aniline derivative from colored, more polar oxidative byproducts.[10]

  • Distillation: For liquid anilines, distillation under reduced pressure is a highly effective purification method.[7][11][12] Distilling over zinc dust can help to reduce some oxidized impurities and prevent further oxidation during the distillation process.[11][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aniline oxidation in the air?

The oxidation of aniline is a complex process that can lead to a variety of products.[1] It is generally understood to proceed through the formation of radical cations. The initial step involves the loss of an electron from the nitrogen atom. These radicals can then couple and undergo further oxidation and rearrangement to form dimers, oligomers, and polymers like polyaniline.[14][15] Products such as azobenzene, nitrobenzene, and benzoquinone are also common.[1][2] The specific products formed depend on factors like pH, the presence of catalysts, and the oxidant used.[1][14]

Q2: How should I properly store aniline and its derivatives to minimize oxidation?

Proper storage is crucial for maintaining the purity of anilines.[3][16][17][18][19][20] Here are the key recommendations:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent contact with atmospheric oxygen.[8][16]

  • Light Protection: Use amber or opaque containers to protect from light, which can accelerate oxidation.[16][20]

  • Cool Temperatures: Store in a cool, well-ventilated area, and for particularly sensitive derivatives, refrigeration may be necessary.[3][8][18]

  • Tightly Sealed Containers: Ensure containers are tightly sealed to prevent exposure to air and moisture.[8][16] Opened containers should be carefully resealed.[16][20]

Q3: Are there any additives I can use to stabilize my aniline?

While not always practical for synthetic reactions where additives might interfere, certain stabilizers can be used for bulk storage. The addition of a small amount of a reducing agent, like zinc dust, can help prevent oxidation.[11][13] For some industrial applications, phenolic compounds or derivatives of phenylenediamine can act as antioxidants.[8][21][22] However, for laboratory-scale synthesis, the most common and effective approach is purification immediately before use.

Q4: Does the substitution pattern on the aniline ring affect its susceptibility to oxidation?

Yes, the electronic nature of the substituents on the aromatic ring has a significant impact. Electron-donating groups (EDGs) increase the electron density of the ring and the nitrogen atom, making the aniline more susceptible to oxidation.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aniline more resistant to oxidation.[2]

Part 3: Technical Deep Dive & Visualizations

Aniline Oxidation Pathway

The oxidation of aniline can proceed through several pathways, leading to a variety of colored products. The following diagram illustrates a simplified, generalized pathway.

Aniline_Oxidation Aniline Aniline (Colorless) Radical_Cation Aniline Radical Cation Aniline->Radical_Cation [O], -e⁻, -H⁺ Dimerization Dimerization & Further Oxidation Radical_Cation->Dimerization Other_Products Other Oxidized Products (Azobenzene, Nitrosobenzene, Benzoquinone - Yellow/Red/Brown) Radical_Cation->Other_Products Further Oxidation Polyaniline Polyaniline (Green/Black) Dimerization->Polyaniline

Caption: Simplified pathway of aniline oxidation.

Troubleshooting Workflow for Colored Aniline Reactions

This flowchart provides a logical sequence of steps to diagnose and solve issues related to color formation in reactions involving anilines.

Troubleshooting_Workflow decision decision process process outcome outcome start Reaction mixture is unexpectedly colored check_aniline Is the starting aniline pure and colorless? start->check_aniline purify_aniline Purify aniline (distillation, etc.) check_aniline->purify_aniline No check_atmosphere Is the reaction under an inert atmosphere? check_aniline->check_atmosphere Yes purify_aniline->check_atmosphere setup_inert Set up reaction under N₂ or Ar check_atmosphere->setup_inert No check_reagents Are other reagents potential oxidants? check_atmosphere->check_reagents Yes setup_inert->check_reagents protect_amine Consider protecting the amine group (e.g., acetylation) check_reagents->protect_amine Yes purify_product Purify final product (Chromatography, Recrystallization with charcoal) check_reagents->purify_product No protect_amine->purify_product success Clean Reaction purify_product->success

Caption: Decision workflow for troubleshooting color in aniline reactions.

Part 4: Experimental Protocols

Protocol 1: Purification of Aniline by Vacuum Distillation

This protocol describes the purification of commercially available, discolored aniline.

Materials:

  • Discolored aniline

  • Zinc dust (optional, but recommended)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: To a round-bottom flask, add the discolored aniline. For every 100 mL of aniline, add approximately 5-10 g of zinc dust.[11][13]

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum and collect the fraction that distills at the appropriate boiling point for aniline at that pressure (e.g., 68.3 °C at 10 mmHg).[12]

  • Collection: Collect the freshly distilled, colorless aniline in the receiving flask, which can be cooled in an ice bath.

  • Storage: Immediately transfer the purified aniline to a clean, dry, amber glass bottle and store it under an inert atmosphere.[8][16]

Protocol 2: Protection of Aniline by Acetylation

This protocol details the formation of acetanilide to moderate the reactivity of aniline for subsequent reactions.[6]

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Cold water

Procedure:

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid.

  • Reaction: In a separate container, prepare a solution of acetic anhydride in glacial acetic acid. Slowly add the acetic anhydride solution to the aniline solution with constant stirring. An exothermic reaction will occur.

  • Isolation: After the initial exotherm subsides, gently warm the mixture for about 10 minutes. Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.

  • Purification: Collect the solid acetanilide by vacuum filtration, wash it thoroughly with cold water, and recrystallize from a suitable solvent like ethanol if necessary.

Data Summary

Table 1: Comparison of Aniline Purification Methods

Purification MethodProsConsBest For
Vacuum Distillation Highly effective for removing colored impurities and non-volatile substances. Yields very pure aniline.[11][12]Requires specialized glassware. Aniline is toxic and should be handled with care.[5]Purifying bulk quantities of liquid anilines.
Recrystallization Good for solid aniline derivatives. Can be highly effective.Potential for product loss in the mother liquor. Requires finding a suitable solvent system.Purifying solid aniline derivatives.
Acid-Base Extraction Good for removing non-basic impurities.[6]May not remove all colored impurities. Involves multiple steps.Initial cleanup of a crude reaction mixture.
Activated Carbon Simple to implement during recrystallization. Effective at removing highly conjugated, colored impurities.[6]Can sometimes adsorb the desired product, reducing yield.Decolorizing a product during recrystallization.

References

Technical Support Center: Strategies for Selective Mono-N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and strategic protocols for achieving selective mono-N-arylation of piperazine, a critical transformation in medicinal chemistry. The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, making control over its substitution a paramount challenge in synthesis.[1] This center is designed to help you navigate the complexities of piperazine chemistry and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the selective functionalization of piperazine.

Q1: Why is achieving selective mono-arylation of piperazine so difficult?

The primary challenge lies in the symmetrical nature of piperazine. It possesses two secondary amine nitrogens of nearly identical reactivity. Once the first N-arylation occurs, the remaining nitrogen is still nucleophilic and can readily react with another equivalent of the aryl halide, leading to the undesired bis-arylated byproduct. Preventing this second reaction without compromising the yield of the first is the central issue.

Q2: What are the principal strategies for achieving selective mono-arylation?

There are three main strategic pillars to control the mono-arylation of piperazine:

  • Stoichiometric Control: Using a large excess of piperazine relative to the aryl halide statistically favors the mono-arylated product.[2]

  • Use of Protecting Groups: Temporarily blocking one of the nitrogen atoms with a protecting group is the most common and often most reliable method.[2][3] The reaction is performed on the unprotected nitrogen, followed by removal of the protecting group.

  • Alternative Catalytic Systems & Conditions: Fine-tuning the reaction conditions (e.g., temperature, addition rate) or employing specific catalyst/ligand systems can enhance selectivity. For instance, certain bulky ligands in palladium-catalyzed reactions can sterically hinder the second arylation.[4]

Q3: When should I opt for a protecting group strategy over stoichiometric control?

The choice depends on several factors, including the cost of your starting materials, the scale of your reaction, and the ease of purification.

  • Choose Stoichiometric Control When:

    • Piperazine is inexpensive compared to your aryl halide.

    • The mono- and bis-arylated products have significantly different physical properties (e.g., polarity, solubility), making purification straightforward.

    • You are performing a large-scale synthesis where the cost and extra steps of protection/deprotection are prohibitive.

  • Choose a Protecting Group Strategy When:

    • Your aryl halide is valuable or complex, and you cannot afford to waste it.

    • Purification of the mono-arylated product from the bis-arylated byproduct and excess piperazine is difficult.

    • You require the highest possible purity of the mono-arylated product for subsequent steps.

Here is a decision-making workflow to help guide your choice:

G start Start: Need Mono-Arylated Piperazine q1 Is the Aryl Halide valuable or complex? start->q1 use_pg Use a Protecting Group Strategy (e.g., N-Boc-piperazine) q1->use_pg Yes q2 Are the mono- and bis- products easily separable? q1->q2 No use_stoich Use Stoichiometric Control (Excess Piperazine) q2->use_stoich Yes consider_pg Consider Protecting Group Strategy for higher purity and easier purification q2->consider_pg No consider_pg->use_pg

Caption: Decision workflow for selecting a mono-arylation strategy.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter in the lab.

Problem 1: My reaction produces a high percentage of the bis-arylated byproduct, even when I use a 1:1 stoichiometry of piperazine to aryl halide.

  • Probable Cause: The mono-arylated product, once formed, is competing effectively with the starting piperazine for the remaining aryl halide. This is common because the mono-arylated product is often still highly soluble and reactive under the reaction conditions.

  • Solution A: Optimize Reaction Conditions.

    • Slow Addition: Add the aryl halide solution slowly (e.g., via a syringe pump over several hours) to the solution of piperazine. This maintains a high concentration of piperazine relative to the electrophile at all times, statistically favoring the initial mono-arylation.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled mono-arylation product over the thermodynamically more stable bis-arylated product.

  • Solution B: Employ Bulky Ligands in Palladium Catalysis.

    • For Buchwald-Hartwig aminations, switching to a bulkier phosphine ligand can significantly improve mono-selectivity.[4] The steric hindrance of the ligand-palladium complex can make the approach to the already substituted mono-arylpiperazine more difficult than the approach to the smaller, unsubstituted piperazine.

    • Recommended Ligands: Try bulky, electron-rich ligands such as RuPhos or XPhos, which have proven effective in these types of couplings.[1][4]

Problem 2: I'm using a protecting group strategy, but the group is either cleaving during the arylation or is difficult to remove afterward.

  • Probable Cause: The chosen protecting group is not compatible with the reaction conditions (base, temperature) or the deprotection conditions are too harsh for your final product.

  • Solution: Select the Appropriate Protecting Group. The choice of protecting group is critical and must be orthogonal to your reaction and deprotection conditions. The tert-butoxycarbonyl (Boc) group is the most widely used and versatile protecting group for this purpose.[3][5][6][7]

Protecting GroupStructureCommon Protection ReagentsStabilityCleavage Conditions
Boc (tert-butoxycarbonyl)Boc-Di-tert-butyl dicarbonate (Boc₂O)Stable to most bases and nucleophiles.Strong acid (TFA, HCl in dioxane)[2]
Cbz (Carboxybenzyl)Cbz-Benzyl chloroformateStable to acid.Hydrogenolysis (H₂, Pd/C)
Trityl (Triphenylmethyl)Tr-Trityl chloride (TrCl)Very acid-labile.Mild acid (e.g., dilute TFA, formic acid)

Problem 3: My yield is low when using an electron-deficient aryl halide.

  • Probable Cause: While electron-deficient aryl halides are typically more reactive in nucleophilic aromatic substitution (SNAr), they can be challenging substrates for certain cross-coupling reactions. The oxidative addition step in a Buchwald-Hartwig cycle can be affected by the electronics of the aryl halide.

  • Solution: Optimize the Buchwald-Hartwig Conditions. The Buchwald-Hartwig amination is generally an excellent choice for a wide variety of aryl halides, including electron-deficient ones.[4][8]

    • Catalyst System: Ensure you are using a robust palladium precatalyst and an appropriate electron-rich, bulky phosphine ligand. A combination like Pd₂(dba)₃ with RuPhos is a good starting point.[4]

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. For more sensitive substrates, cesium carbonate (Cs₂CO₃) can be a milder alternative.[2][9]

    • Solvent: Anhydrous toluene or dioxane are standard solvents. Ensure all reagents and glassware are scrupulously dry.

Part 3: Key Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most reliable strategies.

Protocol 1: Mono-Arylation using N-Boc-Piperazine (Buchwald-Hartwig Amination)

This is the most common and reliable method for achieving selective mono-arylation. The Boc group effectively protects one nitrogen, directing the arylation to the other, and is easily removed in the final step.[3][5][6][7]

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Deprotection BocPip N-Boc-Piperazine Product1 N-Aryl-N'-Boc-Piperazine BocPip->Product1 ArX Aryl Halide (Ar-X) ArX->Product1 Reagents1 Pd Catalyst Ligand Base (e.g., NaOtBu) Reagents1->Product1 Product1_ref N-Aryl-N'-Boc-Piperazine Reagents2 Acid (e.g., TFA or HCl) FinalProduct N-Aryl-Piperazine Reagents2->FinalProduct Product1_ref->FinalProduct

Caption: Workflow for mono-arylation via the N-Boc protecting group strategy.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add N-Boc-piperazine (1.1 eq.), the aryl halide (1.0 eq.), a strong base such as sodium tert-butoxide (1.4 eq.), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Aryl-N'-Boc-piperazine intermediate by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or methanol). Add an excess of strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature until the reaction is complete.

  • Final Isolation: Concentrate the solvent. If the HCl salt is formed, it may precipitate and can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the free base product with an organic solvent.

Protocol 2: Mono-Arylation via Stoichiometric Control

This method is cost-effective for large-scale syntheses where the aryl halide is less valuable than the reagents required for a protection/deprotection sequence.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve a large excess of piperazine (5-10 equivalents) in a suitable solvent (e.g., toluene). In some cases, piperazine itself can be used as the solvent for a "neat" reaction.[2][4]

  • Catalyst Addition: Add the base (e.g., NaOtBu, 1.4 eq. relative to the aryl halide) and the palladium catalyst system (e.g., Pd₂(dba)₃/RuPhos).

  • Slow Addition of Aryl Halide: Prepare a solution of the aryl halide (1.0 eq.) in the reaction solvent. Add this solution dropwise to the heated piperazine mixture over several hours.

  • Reaction and Workup: After the addition is complete, continue stirring at temperature until the reaction is complete. Cool the mixture and perform an aqueous workup to remove the excess piperazine and base.

  • Purification: This is the critical step. The mono-arylated product must be carefully separated from the bis-arylated byproduct and any remaining starting materials, typically via column chromatography or crystallization.

References

Validation & Comparative

The Aniline Scaffold: A Privileged Structure in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Kinases and the Rise of the Aniline Moiety

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and metastasis.[4][5] The development of small molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies in oncology and beyond.[1][6] Within the expansive chemical space of kinase inhibitors, aniline and its derivatives have established themselves as a cornerstone, providing a versatile and highly effective scaffold for the design of potent and selective therapeutic agents.[6] This guide provides a comparative analysis of various aniline derivatives in the synthesis of kinase inhibitors, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and performance, supported by experimental data and detailed protocols.

The utility of the aniline scaffold lies in its inherent chemical properties. The aniline moiety can serve as a crucial hydrogen bond donor and acceptor, enabling it to anchor within the ATP-binding site of kinases, particularly at the hinge region.[7] Furthermore, the phenyl ring of aniline provides a versatile platform for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific kinase targets.[7]

Comparative Analysis of Key Aniline-Based Scaffolds

The versatility of the aniline scaffold has given rise to several prominent classes of kinase inhibitors. This section compares some of the most successful and widely studied aniline-based cores.

The 4-Anilinoquinazoline Core: A Paradigm of EGFR Inhibition

The 4-anilinoquinazoline scaffold is arguably one of the most successful frameworks in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6][8] Overexpression and mutation of EGFR are key drivers in a variety of cancers, making it a prime therapeutic target.[4][6] First- and second-generation EGFR inhibitors like Gefitinib and Erlotinib are based on this core structure.[4]

The fundamental interaction of the 4-anilinoquinazoline scaffold with the EGFR ATP-binding pocket involves a critical hydrogen bond between the N1 of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region.[9] The aniline portion extends into the hydrophobic pocket, and substitutions on this ring are crucial for modulating potency and selectivity.[4][9]

Key Structure-Activity Relationships for 4-Anilinoquinazoline Derivatives:

  • Substitutions on the Aniline Ring: Modifications at the 3' and 4' positions of the aniline ring significantly impact inhibitor activity. For instance, the introduction of a 3-chloro-4-fluoro substitution pattern, as seen in compounds like Canertinib, can enhance binding affinity.[6]

  • 6- and 7-Positions of the Quinazoline Ring: These positions are often functionalized with solubilizing groups or moieties that can interact with other regions of the ATP-binding site, influencing pharmacokinetic properties and potency.[4][9]

  • Covalent Inhibition: Second-generation inhibitors often incorporate a reactive group, such as an acrylamide moiety, at the 6-position of the quinazoline ring, which forms a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.

The 2-Substituted Aniline Pyrimidine Scaffold: Expanding the Target Landscape

More recently, the 2-substituted aniline pyrimidine framework has gained prominence as a versatile scaffold for developing inhibitors against a broader range of kinases, including Mer, c-Met, and Src.[10][11][12][13] This scaffold maintains the key hydrogen bonding interactions with the kinase hinge region via the pyrimidine ring, while the 2-substituted aniline portion offers distinct vectors for chemical modification compared to the 4-anilinoquinazoline core.

A notable example is the development of dual Mer/c-Met inhibitors, where the 2-substituted aniline pyrimidine core has demonstrated significant therapeutic potential.[10][12][13] Overexpression of both Mer and c-Met kinases is implicated in various tumors, making dual inhibition an attractive strategy.[10][13]

Other Notable Aniline-Based Scaffolds

Beyond the quinazoline and pyrimidine cores, aniline derivatives have been successfully incorporated into a diverse array of heterocyclic systems to generate potent kinase inhibitors. These include:

  • Anilino-quinolines: These have been investigated as inhibitors of kinases such as Src.[11]

  • Anilino-indazoles: This class of compounds has shown promise as JNK3 inhibitors.[14]

  • Anilino-1,4-naphthoquinones: These derivatives have been explored as potent EGFR tyrosine kinase inhibitors.[15]

Quantitative Comparison of Aniline Derivatives in Kinase Inhibition

The following table summarizes the inhibitory activities of representative aniline derivatives against various kinase targets, providing a quantitative basis for comparison.

Scaffold/CompoundTarget Kinase(s)IC50 (nM)Reference
4-Anilinoquinazoline Derivative (Compound 19)EGFR12.1 ± 1.6[9]
4-Anilinoquinazoline Derivative (Compound 20)EGFR13.6 ± 0.8[9]
2-Substituted Aniline Pyrimidine (Compound 17c)Mer6.4 ± 1.8[10][12]
2-Substituted Aniline Pyrimidine (Compound 17c)c-Met26.1 ± 7.7[10][12]
2-Substituted Aniline Pyrimidine (Compound 18c)Mer18.5 ± 2.3[13]
2-Substituted Aniline Pyrimidine (Compound 18c)c-Met33.6 ± 4.3[13]
Anilino-1,4-naphthoquinone (Compound 3)EGFR3.96[15]
Anilino-1,4-naphthoquinone (Compound 8)EGFR11.42[15]

Visualizing the Synthesis and Mechanism

Generalized Synthetic Workflow for Aniline-Based Kinase Inhibitors

The synthesis of aniline-based kinase inhibitors typically involves the coupling of a heterocyclic core with a substituted aniline. The following diagram illustrates a generalized workflow.

G cluster_0 Heterocyclic Core Synthesis cluster_1 Aniline Derivative Preparation A Starting Materials B Cyclization/Core Formation A->B F Activation of Heterocyclic Core (e.g., Chlorination) B->F C Substituted Nitroarene D Reduction C->D E Substituted Aniline D->E G Nucleophilic Aromatic Substitution (Coupling Reaction) E->G F->G H Final Kinase Inhibitor G->H I Purification and Characterization H->I

Caption: Generalized synthetic workflow for aniline-based kinase inhibitors.

Kinase Inhibition Mechanism

The following diagram illustrates the general mechanism of action for ATP-competitive aniline-based kinase inhibitors.

G cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Aniline-Based Inhibitor Aniline_Moiety Aniline Moiety Inhibitor->Aniline_Moiety extends into Heterocycle Heterocyclic Core Inhibitor->Heterocycle contains Aniline_Moiety->Hydrophobic_Pocket occupies Heterocycle->Hinge H-bonds with ATP ATP ATP->ATP_Site Binding Blocked

References

A Comparative Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and Other Privileged Building Blocks in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a building block is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and patentability of a drug candidate. This guide provides an in-depth, data-supported comparison of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, a key building block in modern kinase inhibitor development, against other commonly employed aniline-based scaffolds. Our analysis is grounded in published experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the strategic advantages and considerations associated with these foundational molecules.

The Strategic Importance of the Anilino-Piperazine Scaffold

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets. The power of this particular building block lies in the synergistic contribution of its three key components:

  • The Aniline Core: This aromatic amine serves as a versatile anchor for constructing the core of many kinase inhibitors, often forming a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket.

  • The 4-(4-methylpiperazin-1-yl) Group: The N-methylpiperazine moiety is a masterstroke of pharmacokinetic design. As a basic group, it is typically protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule. This is a crucial factor for achieving good oral bioavailability.[1][2] Furthermore, the piperazine ring can engage in additional interactions with the solvent-exposed region of the kinase, contributing to binding affinity.

  • The 3-Chloro Substituent: The strategic placement of a chlorine atom on the aniline ring is a common tactic in medicinal chemistry. It serves multiple purposes: it can modulate the pKa of the aniline nitrogen, influence the conformation of the molecule, and, importantly, block potential sites of metabolism, thereby increasing the drug's half-life.[3]

This combination of features makes this compound a highly desirable starting material for the synthesis of potent and drug-like kinase inhibitors.

Comparative Analysis with Key Alternative Building Blocks

The true value of a building block is best understood in comparison to its alternatives. Here, we analyze this compound against other anilines commonly used in the synthesis of clinically relevant kinase inhibitors.

Alternative 1: 3-Chloro-4-fluoroaniline - The Precursor to Gefitinib

3-Chloro-4-fluoroaniline is a well-known building block, most notably used in the synthesis of Gefitinib, a first-generation EGFR inhibitor for non-small cell lung cancer.[4][5][6] The key difference here is the replacement of the N-methylpiperazine group with a fluorine atom.

FeatureThis compound3-Chloro-4-fluoroanilineRationale and Consequences
Solubilizing Group N-methylpiperazine (basic)Fluoro (non-ionizable)The N-methylpiperazine significantly enhances aqueous solubility through protonation, a key advantage for oral absorption. The fluoro group is a bioisostere of a hydrogen atom and does not contribute to solubility in the same way.
Size and Steric Profile BulkySmallThe larger piperazine group can either be beneficial, by making additional favorable contacts with the receptor, or detrimental, by causing steric clashes. The small size of fluorine offers minimal steric hindrance.
Electronic Properties Electron-donating (piperazine)Electron-withdrawing (fluoro)The electronic nature of the substituent at the 4-position can influence the reactivity of the aniline and the overall electron distribution of the final molecule, which can impact target binding.
Metabolic Stability Generally stable, but N-demethylation is a possible metabolic pathway.The C-F bond is extremely strong and resistant to metabolic cleavage.While both are relatively stable, the fluoro group is generally considered more metabolically inert.

Experimental Data Synopsis:

While a direct head-to-head comparison in a single study is rare, we can infer performance from the extensive research on EGFR inhibitors. The development of second and third-generation EGFR inhibitors often involves the introduction of more complex, solubilizing groups at the 4-position of the aniline, akin to the N-methylpiperazine, to improve pharmacokinetic properties and overcome resistance.[7][8] This suggests that while the fluoro group in Gefitinib is effective, there is a recognized need for the properties that a basic, solubilizing group like N-methylpiperazine can provide.

Alternative 2: N-(2-chloro-6-methylphenyl) Amide Scaffolds - The Dasatinib Approach

Dasatinib, a potent dual Src/Abl kinase inhibitor, utilizes a different aniline-derived fragment: N-(2-chloro-6-methylphenyl)acetamide, which is part of a larger thiazole carboxamide piece.[9][10] This represents a different strategic approach where the aniline nitrogen is part of an amide bond in the final drug, and the solubilizing group (a hydroxyethyl-piperazine) is introduced elsewhere in the molecule.

FeatureThis compound ApproachN-(2-chloro-6-methylphenyl) Amide Approach (Dasatinib)Rationale and Consequences
Point of Attachment Aniline nitrogen directly to the core scaffold.Amide nitrogen to the core scaffold.The amide linkage in the Dasatinib scaffold offers a different geometry and set of hydrogen bonding capabilities compared to the direct aniline attachment.
Placement of Solubilizing Group Integrated into the aniline building block.Appended to a different part of the molecule.Integrating the solubilizing group into the aniline simplifies the synthesis in some respects but limits the diversity of that portion of the molecule. Appending it elsewhere allows for more independent optimization of the aniline and the solubilizing moiety.
Conformational Rigidity The bond between the aniline and the core scaffold has rotational freedom.The ortho-methyl group on the phenyl ring of the Dasatinib amide fragment restricts rotation, locking the molecule into a specific conformation that is favorable for binding.This forced conformation in the Dasatinib-like scaffold can lead to higher potency by reducing the entropic penalty of binding.

Experimental Data Synopsis:

The clinical success of Dasatinib demonstrates the power of its molecular design. The IC50 values for Dasatinib against Abl and Src kinases are in the sub-nanomolar range, highlighting its exceptional potency.[9] Structure-activity relationship (SAR) studies on Dasatinib and its analogs have shown that the N-(2-chloro-6-methylphenyl) amide portion is critical for this high affinity.[11] This suggests that for certain kinases, a conformationally restricted aniline fragment may be superior to a more flexible one.

Experimental Protocols

To provide a practical context, we present generalized, step-by-step protocols for the key coupling reactions involving these building blocks.

Protocol 1: Synthesis of a Quinazoline-based Kinase Inhibitor Core using this compound

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to form the core of many kinase inhibitors.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Charge a reaction vessel with 4-chloro-quinazoline core (1.0 eq), this compound (1.1 eq), and a suitable solvent (e.g., isopropanol or DMF). add_base Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct. start->add_base heat Heat the reaction mixture to 80-100 °C. add_base->heat monitor Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool precipitate If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. cool->precipitate purify Purify the crude product by silica gel chromatography or recrystallization to yield the desired anilinoquinazoline product. precipitate->purify

Caption: General workflow for SNAr coupling.

Protocol 2: Synthesis of a Thiazole-carboxamide based Kinase Inhibitor Core (Dasatinib-like)

This protocol illustrates the amide bond formation, a key step in the synthesis of Dasatinib.

G cluster_0 Acid Chloride Formation (Optional) cluster_1 Amide Coupling cluster_2 Workup and Purification start_acid Dissolve the thiazole-5-carboxylic acid precursor (1.0 eq) in a suitable solvent (e.g., DCM or THF). add_reagent Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours. start_acid->add_reagent add_acid_chloride Slowly add the prepared acid chloride solution (or the carboxylic acid with a coupling agent like HATU) to the amine solution at 0 °C. add_reagent->add_acid_chloride dissolve_amine In a separate flask, dissolve 2-chloro-6-methylaniline (1.1 eq) and a base (e.g., pyridine or triethylamine) in an aprotic solvent. dissolve_amine->add_acid_chloride warm Allow the reaction to warm to room temperature and stir for 4-16 hours. add_acid_chloride->warm quench Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. warm->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry_purify Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography or recrystallization. extract->dry_purify

Caption: Workflow for amide bond formation.

Conclusion: A Strategic Choice Based on Target and Desired Properties

The choice between this compound and its alternatives is not a matter of inherent superiority, but of strategic design tailored to a specific biological target and the desired drug-like properties.

  • This compound is an excellent choice when enhanced aqueous solubility is a primary concern, and the flexibility of the aniline linker is acceptable or even beneficial for target binding. Its straightforward incorporation via SNAr reactions makes it an attractive option for rapid library synthesis in lead optimization.

  • 3-Chloro-4-fluoroaniline represents a more conservative choice, offering metabolic stability and minimal steric bulk. It is a proven building block for first-generation inhibitors, but may lack the pharmacokinetic advantages of more functionalized anilines.

  • Conformationally restricted anilines , such as the N-(2-chloro-6-methylphenyl) amide fragment in Dasatinib, can offer a significant potency advantage by pre-organizing the molecule for optimal binding. This approach may require more complex synthetic routes but can lead to best-in-class inhibitors.

Ultimately, the judicious selection of the aniline building block is a testament to the medicinal chemist's art, balancing potency, selectivity, and pharmacokinetics to design the next generation of targeted therapies. A thorough understanding of the properties imparted by each of these privileged scaffolds is essential for success in this endeavor.

References

The Evolving Landscape of Antimicrobial Agents: A Comparative Analysis of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective antimicrobial agents. Among the myriad of heterocyclic compounds, the piperazine nucleus has emerged as a "privileged structure" in medicinal chemistry. Its unique six-membered ring with two nitrogen atoms at opposite positions imparts favorable physicochemical properties, such as high bioavailability and the ability to modulate lipophilicity, making it a versatile backbone for drug design.[1][2] This guide provides a comprehensive comparison of the efficacy of various piperazine-based compounds in antimicrobial assays, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action.

Comparative Efficacy of Piperazine Derivatives: A Quantitative Overview

The antimicrobial potency of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. The following tables summarize the MIC values of representative piperazine derivatives against a panel of clinically relevant bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (ATCC 29213)Methicillin-resistant S. aureus (MRSA 63718)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Reference
Ciprofloxacin (Control)0.25 - 10.5 - 2≤0.250.25 - 1[3]
1,4-diarylpiperazines >128>12864 - >128>128[4]
Piperazine-thiadiazole hybrids (e.g., 6c, 6d) 16-8-[2]
Coumarin-indolylcyanoenone-piperazine hybrid (11f) ---1[5]
N4-substituted piperazinyl norfloxacin derivatives 0.06 - >1280.12 - >1280.03 - >1280.12 - >128[6]

Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformansReference
Fluconazole (Control)0.25 - 2>642 - 16[7][8]
Triazole-piperazine hybrids (e.g., 7u) 0.0248 (µmol/mL)0.0248 (µmol/mL)-[9]
Alkylated piperazine-azole hybrids 0.12 - >320.25 - >320.06 - 8[10]
Chalcone-piperazine derivatives 2.22--[4]

Deciphering Antimicrobial Potency: A Guide to Standardized Susceptibility Testing

To ensure the reliability and reproducibility of MIC data, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing. The broth microdilution method is a cornerstone of these standards.

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing (Adapted from CLSI M07)[11][12][13]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a piperazine-based compound against a bacterial strain.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
  • Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase.
  • Microtiter Plates: Use sterile 96-well microtiter plates.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Compound Dilutions:

  • Perform a serial two-fold dilution of the test compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
  • Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This standardization ensures a consistent number of bacteria are tested, which is critical for the reproducibility of results.

  • Cation-adjusted Mueller-Hinton Broth: The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Using cation-adjusted media provides more accurate and consistent results.

  • Incubation Time and Temperature: These parameters are optimized for the robust growth of most clinically relevant bacteria, allowing for a clear determination of inhibition.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock D Serial Dilution of Compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculation of Wells B->E C Prepare 96-well Plate C->D D->E F Incubation (16-20h, 35°C) E->F G Visual Reading of Growth F->G H Determine MIC G->H

Workflow for the broth microdilution antimicrobial susceptibility test.

The Blueprint for Potency: Structure-Activity Relationships (SAR)

The antimicrobial activity of piperazine derivatives is intricately linked to the nature and position of substituents on the piperazine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent compounds.

Key SAR observations include:

  • N1 and N4 Substitutions: The substituents on the two nitrogen atoms of the piperazine ring are critical for activity. Bulky and lipophilic groups at these positions can enhance interactions with microbial targets.[6]

  • Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings, such as quinolones, triazoles, and thiadiazoles, can significantly enhance the antimicrobial spectrum and potency.[4][9]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the aromatic substituents often leads to increased antibacterial activity.[11] Conversely, electron-donating groups may reduce potency.[11]

SAR_Piperazine cluster_substituents Substituent Effects Piperazine Piperazine Core EWGs Electron-Withdrawing Groups (e.g., Cl, Br, NO2) Piperazine->EWGs Enhances Antibacterial Activity EDGs Electron-Donating Groups Piperazine->EDGs Reduces Potency Bulky Bulky/Lipophilic Groups Piperazine->Bulky Improves Target Interaction Heterocycles Aromatic/Heterocyclic Rings Piperazine->Heterocycles Broadens Spectrum

Structure-Activity Relationships of Piperazine Derivatives.

Unraveling the Mode of Action: How Piperazine Compounds Inhibit Microbial Growth

The antimicrobial effects of piperazine derivatives are achieved through various mechanisms of action, often depending on the specific chemical modifications of the piperazine scaffold.

Antibacterial Mechanisms
  • Inhibition of DNA Gyrase and Topoisomerase IV: Certain piperazine derivatives, particularly those hybridized with fluoroquinolones like norfloxacin, inherit the mechanism of action of this class of antibiotics.[3][6] They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately causing cell death.[6]

  • Inhibition of Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI): Molecular docking studies have suggested that some piperazine-thiadiazole hybrids can bind to the active site of FabI, a key enzyme in bacterial fatty acid biosynthesis.[2] The disruption of this pathway would compromise the integrity of the bacterial cell membrane.

  • Cell Membrane Disruption: Some novel piperazine derivatives have been shown to directly target the bacterial cell membrane, leading to increased permeability, depolarization, and leakage of intracellular components, which contributes to bacterial cell death.[5]

Antifungal Mechanisms

  • Inhibition of Lanosterol 14α-demethylase (CYP51): Similar to azole antifungals, many piperazine-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase.[7][12] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, leading to the inhibition of fungal growth.[12]

MechanismOfAction cluster_antibacterial Antibacterial Mechanisms cluster_antifungal Antifungal Mechanisms A Piperazine Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibits C Enoyl-ACP Reductase (FabI) A->C Inhibits D Bacterial Cell Membrane A->D Targets E DNA Replication Disruption B->E F Fatty Acid Synthesis Inhibition C->F G Membrane Disruption D->G H Bacterial Cell Death E->H F->H G->H I Piperazine Derivative J Lanosterol 14α-demethylase (CYP51) I->J Inhibits K Ergosterol Biosynthesis Inhibition J->K L Fungal Cell Membrane Disruption K->L M Fungal Growth Inhibition L->M

Proposed Mechanisms of Action for Piperazine-Based Antimicrobials.

Conclusion and Future Perspectives

Piperazine-based compounds represent a promising and versatile platform for the development of novel antimicrobial agents. Their broad spectrum of activity against both bacteria and fungi, coupled with the potential for diverse mechanisms of action, makes them attractive candidates to address the growing challenge of antimicrobial resistance. The continued exploration of structure-activity relationships and the use of modern drug design techniques, such as molecular docking, will undoubtedly lead to the discovery of new piperazine derivatives with enhanced potency and improved pharmacological profiles. As our understanding of the molecular targets of these compounds deepens, so too will our ability to rationally design the next generation of life-saving antimicrobial drugs.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the pioneering drug developer, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a key building block in many synthetic pathways, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazards of this compound, ensuring both your safety and the validity of your results.

Immediate Hazard Assessment

Before handling this compound, it is crucial to understand its primary hazards. While a full toxicological profile may not be available, the aniline substructure and related compounds suggest significant risks upon exposure.[1][2] Aniline itself is toxic and can be absorbed through the skin, affecting the blood's ability to carry oxygen, a condition known as methemoglobinemia.[3] The chloro- and piperazinyl- substitutions may alter its reactivity and toxicological properties. Therefore, treating this compound with a high degree of caution is paramount.

Primary Routes of Exposure:

  • Dermal Contact: The most probable route of accidental exposure.[2]

  • Inhalation: Particularly when handling the powdered solid or if aerosols are generated.[2][4]

  • Ingestion: Accidental ingestion can occur through contaminated hands.[2]

  • Eye Contact: Can cause serious irritation or damage.[5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The selection of specific equipment should be guided by the nature and scale of the procedure being performed. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][4]

Dermal Protection: Beyond the Standard Lab Coat
  • Primary Barrier (Gloves): Standard nitrile gloves are a starting point, but due to the potential for rapid skin absorption, a "double-gloving" strategy is strongly recommended. This involves wearing two pairs of nitrile gloves, which provides a significant buffer in case of a minor splash or a tear in the outer glove. For prolonged handling or when working with larger quantities, consider heavier-duty gloves such as neoprene or butyl rubber, and always check the manufacturer's compatibility charts.

  • Secondary Barrier (Lab Coat & Sleeves): A clean, buttoned lab coat is mandatory. For procedures with a higher risk of splashes, such as during reaction quenching or extractions, augment this with disposable sleeve covers to protect the forearms.

  • Tertiary Barrier (Apron): When handling quantities exceeding a few grams or during bulk solvent transfers, a chemically resistant apron provides an additional layer of protection for the torso.

Eye and Face Protection: An Impenetrable Shield
  • Standard Operations: For routine tasks such as weighing and preparing solutions, chemical safety goggles that provide a complete seal around the eyes are required.[1] Standard safety glasses with side shields are insufficient.

  • High-Risk Operations: During procedures with a heightened risk of splashes or pressure changes (e.g., reactions under reflux, quenching, or work-ups), a full-face shield must be worn in addition to safety goggles. This combination protects the entire face from direct contact.[1]

Respiratory Protection: Controlling the Unseen Hazard
  • Handling Solids: When weighing or transferring the solid compound, the potential for inhaling fine dust is high.[4] In these situations, a NIOSH-approved N95 or P100 respirator is necessary to filter out airborne particulates.[1]

  • Working with Solutions: If there is a risk of aerosol generation, or if the procedure involves heating or sonication, an air-purifying respirator (APR) with organic vapor cartridges should be used in addition to the particulate filter.

Operational Plan: From Weighing to Waste

A systematic workflow minimizes the risk of exposure and cross-contamination.

PPE Selection Workflow

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing Solid (<1g) start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction / Work-up start->reaction disposal Waste Disposal start->disposal ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_base Requires ppe_weighing Additional PPE: - N95/P100 Respirator weighing->ppe_weighing Requires solution_prep->ppe_base Requires reaction->ppe_base Requires ppe_reaction Additional PPE: - Face Shield - Chem-Resistant Apron - Consider Organic Vapor Cartridge reaction->ppe_reaction Requires disposal->ppe_base Requires

Caption: PPE selection workflow based on the laboratory task.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment, including waste containers, is present and clearly labeled.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer pairs of gloves. If required, fit-test your respirator.

  • Weighing: Perform all weighing operations on a disposable weigh boat within the fume hood. Use a spatula dedicated to this chemical.

  • Transfer: To transfer the solid, gently tap the weigh boat into the reaction vessel. Avoid any actions that could create dust.

  • Rinsing: Rinse the weigh boat and spatula with the reaction solvent directly into the reaction vessel to ensure a complete transfer and to decontaminate the tools.

  • During Reaction: Keep the fume hood sash at the lowest possible working height.

  • Doffing PPE: When the procedure is complete, remove the outer gloves first, turning them inside out. Then, remove the lab coat and any other protective gear. Finally, remove the inner gloves. Wash your hands thoroughly with soap and water immediately after.[2]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step to prevent environmental contamination and future exposures.[2]

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, paper towels, and silica gel from chromatography, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and liquid waste from the reaction work-up should be collected in a labeled hazardous waste container. Do not pour any amount down the drain.[1] The container should specify "halogenated organic waste" if appropriate.

  • Sharps: Any contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the hazardous waste container before being washed.

By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring your personal safety and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.